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Foundational

A Technical Guide to the Structural Dynamics of (5-Amino-2-(hydroxymethyl)phenyl)boronic acid: Understanding the Benzoxaborole Equilibrium

Executive Summary The benzoxaborole moiety has rapidly emerged from a chemical curiosity to a clinically validated pharmacophore, underpinning the therapeutic success of drugs such as the antifungal Tavaborole and the an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxaborole moiety has rapidly emerged from a chemical curiosity to a clinically validated pharmacophore, underpinning the therapeutic success of drugs such as the antifungal Tavaborole and the anti-inflammatory Crisaborole.[1][2] The efficacy of these agents is intrinsically linked to the unique chemistry of the boron atom, specifically the dynamic equilibrium between the acyclic ortho-hydroxymethylphenyl)boronic acid and its cyclic hemiester, the benzoxaborole. This guide provides an in-depth exploration of this critical equilibrium for a key exemplar, (5-Amino-2-(hydroxymethyl)phenyl)boronic acid. We will dissect the foundational chemical principles, delineate the thermodynamic and kinetic factors governing the structural interconversion, and provide field-proven experimental protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this privileged scaffold to leverage its full potential in designing next-generation therapeutics.

Part I: Foundational Chemistry of the Benzoxaborole Scaffold

The Boronic Acid Functional Group in Drug Discovery

Boronic acids have become indispensable tools in medicinal chemistry.[3] The boron atom, with its vacant p-orbital, acts as a Lewis acid, enabling it to form reversible covalent bonds with biological nucleophiles like the hydroxyl groups found in enzyme active sites or sugars. This capacity for reversible covalent inhibition offers a distinct advantage over traditional non-covalent interactions, often leading to enhanced potency and prolonged target engagement. However, simple arylboronic acids can suffer from metabolic instability, including oxidative degradation, which has historically limited their therapeutic application.[4]

The Benzoxaborole Moiety: A Stabilized and Privileged Scaffold

The benzoxaborole structure addresses many of the limitations of simple boronic acids. It is formed by an intramolecular cyclization between the boronic acid and a neighboring hydroxymethyl group. This results in a five-membered hemiboronic acid (an oxaborole ring fused to a benzene ring) that exhibits significantly greater stability.[5][6] Benzoxaboroles are noted for their high resistance to hydrolytic deboronation and are typically more water-soluble than their acyclic counterparts.[3] This unique combination of stability and reactivity is central to the success of FDA-approved drugs:

  • Tavaborole (AN2690): An antifungal agent used to treat onychomycosis, which functions by inhibiting fungal leucyl-tRNA synthetase (LeuRS).[2][7][8]

  • Crisaborole (AN2728): A non-steroidal topical treatment for atopic dermatitis that acts by inhibiting phosphodiesterase 4 (PDE4).[9][10][11]

The Core Equilibrium: Acyclic Boronic Acid ⇌ Cyclic Benzoxaborole

The subject of this guide, (5-Amino-2-(hydroxymethyl)phenyl)boronic acid, exists as a dynamic mixture of its open-chain (acyclic) form and its closed-ring (cyclic) form, 6-Amino-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.[12][13] This is not a static state but a rapid, reversible intramolecular reaction. In aqueous environments, the equilibrium overwhelmingly favors the cyclic benzoxaborole structure.[5] This preference is a key feature of the pharmacophore's behavior in physiological systems.

Caption: The dynamic equilibrium between the open-chain boronic acid and the cyclic benzoxaborole.

Part II: Thermodynamics and Kinetics of the Equilibrium

Factors Influencing the Equilibrium Position

The position of the equilibrium is not fixed and can be influenced by several environmental factors. Understanding these dependencies is crucial for predicting the molecule's behavior during formulation, administration, and target engagement.

  • pH: The Lewis acidity of the boron atom is a dominant factor. As the pH of the solution approaches and exceeds the pKa of the boronic acid, the boron center transitions from a neutral, trigonal planar (sp²) state to an anionic, tetrahedral (sp³) boronate. The formation of this tetrahedral intermediate significantly lowers the activation energy for cyclization and releases ring strain in the five-membered ring, thus strongly favoring the closed benzoxaborole form at or above physiological pH.[14]

  • Solvent: The polarity and protic nature of the solvent play a significant role. Studies in mixed aqueous-organic solvents (e.g., acetone/D₂O) demonstrate a strong preference for the cyclic form, indicating that even in environments less polar than pure water, cyclization is thermodynamically favorable.[5]

  • Temperature: The equilibrium is dynamic. Variable-temperature (VT) NMR studies have shown that the interconversion between the open and closed forms is extremely rapid at ambient temperatures, with a rate exceeding 100 Hz.[5] This means the molecule can adapt its structure virtually instantaneously to changes in its local environment.

Kinetic Profile: A Rapid and Reversible Interconversion

The rapid kinetics of the ring-chain tautomerism is a defining feature. This is not a slow degradation pathway but a constant, fluid transition. This dynamism allows the molecule to exist as the most stable species in a given environment (e.g., in aqueous buffer, in a non-polar cell membrane, or in an enzyme's active site) and to readily interconvert as it moves between these environments.

Part III: Experimental Characterization and Analysis

Characterizing this equilibrium requires analytical techniques that can probe the molecular structure in solution. NMR spectroscopy is the gold standard, complemented by chromatographic and other spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool

Expertise & Causality: NMR is the most powerful technique for this analysis because it allows for the direct, non-invasive observation of both species in solution. It provides unambiguous structural information and allows for the precise quantification of the equilibrium ratio under various conditions. The choice of specific NMR experiments is dictated by the need to identify unique spectroscopic handles for each form.

Protocol 1: ¹H NMR for Equilibrium Assessment

This protocol is designed to quantify the ratio of the open and closed forms by integrating the distinct signals of the benzylic methylene (-CH₂O-) protons.

  • Sample Preparation:

    • Accurately weigh ~5 mg of (5-Amino-2-(hydroxymethyl)phenyl)boronic acid.

    • Dissolve the sample in 0.6 mL of a 9:1 (v/v) mixture of deuterated acetone (acetone-d₆) and deuterium oxide (D₂O). The presence of water is essential to observe the hydrolytic equilibrium.[5]

    • Vortex briefly to ensure complete dissolution. Transfer to a 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

    • Acquire a standard one-dimensional proton (¹H) spectrum at 298 K (25 °C).

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate quantitative integration.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the key diagnostic signals. The -CH₂O- protons of the cyclic benzoxaborole form will appear significantly downfield compared to the corresponding protons in the acyclic boronic acid form due to the influence of the ring structure.[5]

    • Carefully integrate the area under the respective -CH₂O- peaks. The ratio of the integrals directly corresponds to the molar ratio of the two species in solution.

Table 1: Expected ¹H NMR Chemical Shifts for Diagnostic Protons

SpeciesFunctional GroupExpected Chemical Shift (δ, ppm) in Acetone-d₆/D₂ORationale for Shift
Cyclic Form -CH ₂O-~4.9 - 5.1Deshielding effect from being part of a constrained five-membered ring.
Acyclic Form -CH ₂O-~4.5 - 4.7More flexible environment, typical of a benzylic alcohol.

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Caption: A streamlined workflow for analyzing the equilibrium using ¹H NMR spectroscopy.

Protocol 2: ¹¹B NMR for Boron Environment Analysis

This protocol provides complementary information by directly probing the electronic environment of the boron atom.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition:

    • Tune the NMR probe to the ¹¹B frequency.

    • Acquire a one-dimensional ¹¹B spectrum. A reference standard like BF₃·OEt₂ is typically used for chemical shift calibration (set to 0 ppm).

    • ¹¹B NMR is a high-receptivity nucleus, so spectra can often be acquired quickly.

  • Data Analysis:

    • The chemical shift of the ¹¹B signal is highly indicative of its coordination state.

    • A signal around δ = 28-30 ppm is characteristic of a trigonal planar (sp²) boronic acid (the open form).[15]

    • A signal further upfield, around δ = 18-22 ppm , would suggest a significant population of a tetrahedral (sp³) boronate species, which is associated with the cyclic form, especially in the presence of a Lewis base or at higher pH.[15]

High-Performance Liquid Chromatography (HPLC): Separation and Quantification

Expertise & Causality: While NMR excels at characterizing the equilibrium in a static solution, HPLC is essential for assessing purity and monitoring reactions. The challenge with HPLC is that the separation process itself (changes in solvent composition, pressure) can perturb the equilibrium. Therefore, a robust, rapid method is required to "freeze" the equilibrium or elute the components before significant interconversion can occur on the column.

Protocol 3: Reversed-Phase HPLC Method Development

This protocol provides a starting point for developing a method to separate the benzoxaborole from related impurities.

  • Instrumentation & Columns:

    • System: An HPLC system with a UV detector (e.g., Agilent 1260 or Waters Arc).[16]

    • Column: A C18 stationary phase is a good starting point. Example: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm.

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start with a linear gradient, for example, 5% to 95% B over 10 minutes. This can be optimized based on initial results.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: Monitor at multiple wavelengths, e.g., 254 nm and 280 nm, due to the aromatic nature of the compound.

  • Data Analysis:

    • Due to the rapid interconversion, it is common to observe a single, sharp peak for the compound, representing the rapidly equilibrating mixture. The retention time of this peak can be used for identification and its area for quantification.

    • The primary utility of this method is to separate the compound of interest from synthetic precursors, byproducts, or degradants.

Table 2: Example HPLC Method Parameters

ParameterValueRationale
Column C18 Reversed-PhaseGood retention for moderately polar aromatic compounds.
Mobile Phase Water/Acetonitrile with 0.1% TFAStandard mobile phase for good peak shape of acidic/basic analytes.
pH Acidic (due to TFA)Pushes the equilibrium towards the protonated state, ensuring consistent ionization.
Detection UV at 254/280 nmThe aromatic ring provides strong chromophores for sensitive detection.

Part IV: Implications for Drug Development

The Benzoxaborole as a Dynamic Pharmacophore

The open-closed equilibrium is not a liability but a sophisticated design feature. It allows the molecule to act as a "chameleon," adapting its structure to optimize for different biological barriers and interactions. One can hypothesize that the more lipophilic open form might facilitate passive diffusion across cell membranes, while the polar, constrained cyclic form is pre-organized for binding to a specific biological target.

Mechanism of Action Insights

The ability to form a stable, tetrahedral boron center is key to the mechanism of action of benzoxaborole drugs.

  • In Tavaborole , the benzoxaborole traps the terminal adenosine of a tRNA molecule within the editing site of leucyl-tRNA synthetase (LeuRS), forming a stable tetrahedral boronate adduct and halting protein synthesis.[17][18]

  • In Crisaborole , the boron atom is believed to interact with the bimetal center in the active site of phosphodiesterase 4 (PDE4), leading to inhibition of the enzyme and an increase in intracellular cAMP levels, which reduces inflammation.[9][19]

MOA Simplified Drug-Target Interaction Model Drug Cyclic Benzoxaborole (Pre-organized for binding) Adduct Stable Tetrahedral Boronate Adduct (Reversible Covalent Bond) Drug->Adduct Target Enzyme Active Site (e.g., LeuRS, PDE4) Target->Adduct Inhibition Enzyme Inhibition Adduct->Inhibition Response Therapeutic Response Adduct->Response

Caption: The cyclic benzoxaborole forms a stable adduct with its target, leading to inhibition.

Formulation and Stability Considerations

A thorough understanding of the equilibrium is paramount for drug formulation. The choice of vehicle, pH, excipients, and storage conditions can all shift the equilibrium. For a topical drug like Crisaborole, the formulation must ensure that the active ingredient remains stable in the ointment but can effectively partition into the skin.[10] For Tavaborole, the formulation must facilitate penetration through the dense keratin of the nail plate.[17][18] Controlling the equilibrium is therefore a critical quality attribute for ensuring product performance and shelf-life.

Conclusion

The equilibrium between (5-Amino-2-(hydroxymethyl)phenyl)boronic acid and its cyclic benzoxaborole form is a cornerstone of its chemistry and biological activity. This dynamic interplay imparts enhanced stability and provides a versatile scaffold that can adapt to diverse biological environments. For drug development professionals, mastering the analytical techniques to characterize this equilibrium—primarily NMR and HPLC—is essential. This knowledge enables the rational design of new chemical entities, the development of robust formulations, and a deeper understanding of the mechanism of action, ultimately paving the way for novel and effective benzoxaborole-based therapeutics.

References

  • Title: Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site Source: Eucrisa HCP Site URL: [Link]

  • Title: An upcoming drug for onychomycosis: Tavaborole Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Tavaborole Source: Wikipedia URL: [Link]

  • Title: Crisaborole Source: DermNet URL: [Link]

  • Title: What is the mechanism of Crisaborole? Source: Patsnap Synapse URL: [Link]

  • Title: Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis Source: The Journal of Clinical and Aesthetic Dermatology URL: [Link]

  • Title: Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis Source: Journal of the American Podiatric Medical Association URL: [Link]

  • Title: Clinical Pharmacology Review (Eucrisa) Source: U.S. Food and Drug Administration (accessdata.fda.gov) URL: [Link]

  • Title: Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) Source: PubMed URL: [Link]

  • Title: Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024) Source: Taylor & Francis Online URL: [Link]

  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: MDPI URL: [Link]

  • Title: Benzoxaboroles in Medicinal Chemistry: A Structure-Guided Perspective on Next-Generation Therapeutics Source: ResearchGate URL: [Link]

  • Title: ¹⁷O NMR studies of boronic acids and their derivatives Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments Source: ResearchGate URL: [Link]

  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters URL: [Link]

  • Title: 2(AN2690)(bpe) | C26H22B2F2N2O4 Source: PubChem URL: [Link]

  • Title: The structure of Tavaborole (AN2690), active ingredient of Keridin–antifungal drug approved by FDA in 2014 for the treatment of onychomycosis. Source: ResearchGate URL: [Link]

  • Title: Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS Source: MDPI URL: [Link]

  • Title: ¹⁷O NMR studies of boronic acids and their derivatives Source: Sílice (CSIC) URL: [Link]

  • Title: ¹⁷O NMR studies of boronic acids and their derivatives Source: Semantic Scholar URL: [Link]

  • Title: Structures of AN2690 and investigated compounds (1–15). Source: ResearchGate URL: [Link]

  • Title: Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin Source: PubMed URL: [Link]

  • Title: Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin Source: Wageningen University & Research URL: [Link]

  • Title: Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column re Source: ScienceDirect URL: [Link]

  • Title: Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore Source: ResearchGate URL: [Link]

  • Title: Synthesis, Structure and Properties of a Novel “Frustrated” Benzoxaborole and the Role of Boron in Bioconjugation Source: University of Alberta Libraries URL: [Link]

  • Title: Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles Source: ResearchGate URL: [Link]

  • Title: Structure–Reactivity Relationships in Boronic Acid–Diol Complexation Source: ACS Omega URL: [Link]

  • Title: (5-amino-2-hydroxymethylphenyl)boronic acid, hcl, dehydrate Source: Chemdad URL: [Link]

  • Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PNAS URL: [Link]

  • Title: Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Benzoxaboroles – Old compounds with new applications Source: ResearchGate URL: [Link]

  • Title: (5-Amino-2-(hydroxymethyl)phenyl)boronic acid Source: PubChem URL: [Link]

  • Title: Catalytic and Biological Applications of Benzoxaborolones Source: DSpace@MIT URL: [Link]

Sources

Exploratory

The Emergence of Amino-Substituted Benzoxaboroles: A New Frontier in Antimicrobial Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in urgent need of no...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in urgent need of novel chemical scaffolds with unique mechanisms of action.[1] Amino-substituted benzoxaboroles have emerged as a highly promising class of boron-containing heterocycles, demonstrating a broad spectrum of activity against challenging bacterial and fungal pathogens.[2][3][4] This technical guide provides a comprehensive overview of the pivotal role these compounds play in modern antimicrobial research. It delves into their distinctive mechanism of action, focusing on the inhibition of leucyl-tRNA synthetase (LeuRS), explores the critical structure-activity relationships that govern their potency, and details the experimental methodologies essential for their evaluation. This guide serves as an essential resource for researchers and drug developers dedicated to pioneering the next generation of antimicrobial agents.

Introduction: The Benzoxaborole Scaffold - A Versatile Platform in Medicinal Chemistry

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique physicochemical properties and diverse biological activities.[3][4][5][6] The inherent Lewis acidity of the boron atom, coupled with its ability to form reversible covalent bonds with biological nucleophiles, underpins their therapeutic potential.[2][7] This versatility has led to the development of benzoxaborole-based drugs for a range of applications, including antifungal (tavaborole) and anti-inflammatory (crisaborole) treatments.[3][4] Within the antimicrobial realm, the focus has increasingly shifted towards amino-substituted derivatives, which have shown remarkable efficacy, particularly against multidrug-resistant pathogens.[8][9]

The Core Mechanism of Action: Targeting Leucyl-tRNA Synthetase (LeuRS)

A defining feature of many antimicrobial amino-substituted benzoxaboroles is their novel mechanism of action: the inhibition of leucyl-tRNA synthetase (LeuRS).[2][8][9][10][11] LeuRS is an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[9][12]

The Oxaborole tRNA-Trapping (OBORT) Mechanism

Amino-substituted benzoxaboroles employ a sophisticated "oxaborole tRNA-trapping" (OBORT) mechanism to inhibit LeuRS.[13] This process can be broken down into the following key steps:

  • Entry into the Editing Site: The benzoxaborole molecule enters the editing (or proofreading) domain of the LeuRS enzyme. This domain is responsible for ensuring the fidelity of amino acid attachment to the tRNA.[2][14]

  • Adduct Formation: The boron atom of the benzoxaborole forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of the tRNALeu molecule.[10][13]

  • Trapping the tRNA: This stable adduct effectively traps the tRNALeu within the editing site, forming a non-productive complex.[12][13][14]

  • Inhibition of Protein Synthesis: By sequestering the tRNALeu, the benzoxaborole prevents the catalytic cycle of LeuRS, leading to the cessation of protein synthesis and ultimately, microbial cell death.[12][13][14]

This unique mechanism of targeting the editing site, rather than the active site, of an essential enzyme represents a significant departure from many conventional antibiotics and provides a pathway to circumvent existing resistance mechanisms.

Diagram: The Oxaborole tRNA-Trapping (OBORT) Mechanism

OBORT_Mechanism cluster_LeuRS Leucyl-tRNA Synthetase (LeuRS) Editing Site EditingSite Editing Site Adduct Benzoxaborole-tRNA Adduct EditingSite->Adduct Forms Covalent Adduct Benzoxaborole Amino-substituted Benzoxaborole Benzoxaborole->EditingSite Enters tRNA tRNA-Leu tRNA->EditingSite Binds Inhibition Inhibition of Protein Synthesis Adduct->Inhibition Leads to

Caption: The OBORT mechanism of LeuRS inhibition by amino-substituted benzoxaboroles.

Structure-Activity Relationships (SAR): The Key to Potency and Selectivity

The antimicrobial efficacy of amino-substituted benzoxaboroles is profoundly influenced by their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved derivatives.

The Importance of the Amino-Substitution

The position and nature of the amino substituent on the benzoxaborole ring are critical determinants of activity.

  • 3-Aminomethyl Group: A 3-aminomethyl substituent has been shown to significantly enhance activity against various pathogens, including Mycobacterium tuberculosis.[8]

  • Stereochemistry: The stereochemistry of the amino substituent can also play a vital role. For instance, the (S)-absolute configuration of certain aminomethyl benzoxaboroles has been identified as the more potent enantiomer against Mycobacterium abscessus.[15]

Influence of Ring Substituents

Substituents on the benzene ring of the benzoxaborole scaffold can modulate the compound's physicochemical properties and biological activity.

  • Halogenation: The introduction of a fluorine atom, particularly at the position para to the boron atom, has been observed to enhance antifungal activity.[16][17]

  • Other Substitutions: Modifications at the C-6 and C-7 positions have also been explored to optimize activity.[8]

The Role of the Boron Atom

The boron atom is the cornerstone of the benzoxaborole's mechanism of action. Its electrophilic nature is essential for the formation of the covalent bond with the tRNA molecule.[2]

Table: Structure-Activity Relationship Summary

Structural FeatureImpact on Antimicrobial ActivityKey Findings
Amino-Substitution Crucial for potency3-aminomethyl group enhances activity against M. tuberculosis.[8]
(S)-enantiomer can be more potent.[15]
Introduction at the 3-position can sometimes decrease activity compared to unsubstituted benzoxaboroles.[17]
Ring Substituents Modulates activity and propertiesFluorine at the para position to boron increases antifungal activity.[16][17]
Modifications at C-6 and C-7 can be optimized.[8]
Boron Atom Essential for mechanismThe electrophilic nature of boron is key to forming the covalent adduct with tRNA.[2]

Experimental Protocols for Evaluation

The preclinical evaluation of novel amino-substituted benzoxaboroles involves a series of standardized in vitro and in vivo assays to determine their antimicrobial activity, mechanism of action, and potential for further development.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the benzoxaborole compounds against a panel of relevant microbial strains.

Methodology: Broth Microdilution

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial strain in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: Prepare a series of two-fold dilutions of the benzoxaborole compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

Objective: To confirm that the antimicrobial activity of the benzoxaborole is due to the inhibition of LeuRS.

Methodology: In Vitro Aminoacylation Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant LeuRS enzyme, ATP, radiolabeled [14C]-leucine, and bulk tRNA.

  • Compound Addition: Add varying concentrations of the benzoxaborole inhibitor to the reaction mixture.

  • Initiation of Reaction: Initiate the aminoacylation reaction by adding the enzyme or tRNA.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Quenching and Precipitation: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid) to precipitate the tRNA.

  • Quantification: Collect the precipitated tRNA on a filter, wash to remove unincorporated radiolabeled leucine, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Diagram: Experimental Workflow for Antimicrobial Evaluation

Experimental_Workflow Start Novel Amino-Substituted Benzoxaborole Synthesis MIC_Testing In Vitro Antimicrobial Susceptibility Testing (MIC) Start->MIC_Testing LeuRS_Assay Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (IC50) Start->LeuRS_Assay In_Vivo_Studies In Vivo Efficacy and Toxicity Studies MIC_Testing->In_Vivo_Studies Potent Compounds LeuRS_Assay->In_Vivo_Studies Confirmed MoA Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Clinical_Development Preclinical and Clinical Development Lead_Optimization->Clinical_Development

Caption: A streamlined workflow for the evaluation of novel amino-substituted benzoxaboroles.

Current Status and Future Directions

Several amino-substituted benzoxaboroles have shown significant promise in preclinical and clinical development. For example, AN3365 demonstrated broad-spectrum activity against Gram-negative pathogens.[10] However, challenges such as the emergence of resistance remain a concern, as was seen with the suspension of a phase II clinical trial for AN3365.[8][9]

Future research in this area will likely focus on:

  • Optimizing existing scaffolds: Further exploration of SAR to enhance potency, broaden the spectrum of activity, and overcome resistance.

  • Combination therapies: Investigating the synergistic effects of benzoxaboroles with other classes of antibiotics.[8][9]

  • Exploring alternative targets: While LeuRS is a primary target, some benzoxaboroles have been shown to inhibit other enzymes, such as β-lactamases, which warrants further investigation.[2][13]

  • Novel delivery systems: Developing innovative formulations to improve the pharmacokinetic and pharmacodynamic properties of these compounds.

Conclusion

Amino-substituted benzoxaboroles represent a beacon of hope in the fight against antimicrobial resistance. Their unique mechanism of action, targeting the editing site of the essential LeuRS enzyme, provides a powerful tool to combat pathogens that have developed resistance to conventional antibiotics. Through a deep understanding of their structure-activity relationships and the application of rigorous experimental protocols, the scientific community is well-positioned to unlock the full therapeutic potential of this exciting class of antimicrobial agents. Continued investment in the research and development of amino-substituted benzoxaboroles is not just a scientific endeavor but a critical component of global public health security.

References

  • National Institutes of Health. (n.d.). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase.
  • PubMed. (2015, October 16). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism.
  • National Institutes of Health. (n.d.). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Crisaborole?.
  • National Institutes of Health. (n.d.). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents.
  • National Institutes of Health. (n.d.). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis.
  • OSTI.GOV. (n.d.). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase.
  • PubMed. (n.d.). Discovery of a potent benzoxaborole-based anti-pneumococcal agent targeting leucyl-tRNA synthetase.
  • RSC Publishing. (n.d.). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents.
  • Taylor & Francis Online. (n.d.). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018).
  • MDPI. (n.d.). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans.
  • MDPI. (n.d.). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][2][14]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. Retrieved from

  • PubMed. (2020, December 18). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans.
  • University Digital Conservancy. (n.d.). Synthesis and biological evaluation of functionalized benzoxaboroles as potential antimicrobial agents.
  • Semantic Scholar. (n.d.). The synthesis of benzoxaboroles and their applications in medicinal chemistry.
  • National Institutes of Health. (n.d.). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents.
  • National Institutes of Health. (2020, December 18). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans.
  • PubMed. (2025, October 25). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024).
  • ASM Journals. (2023, May 22). DS86760016, a Leucyl-tRNA Synthetase Inhibitor, Is Active against Mycobacterium abscessus.
  • Taylor & Francis Online. (n.d.). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024).
  • EUCRISA® (crisaborole) ointment 2% HCP Site. (n.d.). Mechanism of Action.
  • Springer. (n.d.). Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin.
  • U.S. Food and Drug Administration. (2016, January 7). Clinical Pharmacology Review (Eucrisa).
  • ResearchGate. (2025, August 10). (PDF) Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis.
  • ACS Publications. (n.d.). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.
  • ResearchGate. (n.d.). (PDF) Synthesis of Amino‐ and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization.
  • ResearchGate. (2025, August 1). Amino-acid derived benzazaboroles: structure and function of a new chemotype.
  • PubMed. (2025, August 27). Amino-acid derived benzazaboroles: structure and function of a new chemotype.
  • PubMed. (2018, May 11). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018).
  • Enamine. (n.d.). Benzoxaboroles for Drug Design.
  • National Institutes of Health. (n.d.). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors.
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
  • ResearchGate. (2025, August 6). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF.
  • National Institutes of Health. (n.d.). A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI.
  • RSC Publishing. (n.d.). Amino-acid derived benzazaboroles: structure and function of a new chemotype.
  • National Institutes of Health. (2021, July 14). Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance.
  • PubMed. (n.d.). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments.
  • RSC Publishing. (n.d.). Design, synthesis and structure of a frustrated benzoxaborole and its applications in the complexation of amines, amino acids, and protein modification.
  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents.
  • PubMed. (n.d.). Novel Benzoxaborole, Nitroimidazole and Aminopyrazoles With Activity Against Experimental Cutaneous Leishmaniasis.
  • Frontiers. (2023, February 10). Frontiers in bacteriology: Challenges and opportunities.

Sources

Foundational

Solubility Profile & Technical Handling of (5-Amino-2-(hydroxymethyl)phenyl)boronic acid

Executive Summary This technical guide details the solubility characteristics, physicochemical behavior, and handling protocols for (5-Amino-2-(hydroxymethyl)phenyl)boronic acid (CAS: 914397-76-5). Critical Technical Ins...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility characteristics, physicochemical behavior, and handling protocols for (5-Amino-2-(hydroxymethyl)phenyl)boronic acid (CAS: 914397-76-5).

Critical Technical Insight: Researchers must recognize that this compound exists in a dynamic equilibrium between its open boronic acid form and its dehydrated cyclic congener, 6-amino-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (CAS: 117098-94-9). In most dry organic solvents, the cyclic benzoxaborole is the dominant species. Consequently, solubility behavior reported here primarily reflects the cyclic tautomer, which exhibits superior stability and solubility compared to traditional phenylboronic acids.

Part 1: Physicochemical Context & Equilibrium

The solubility of this compound cannot be decoupled from its structural dynamics. Unlike simple arylboronic acids, the ortho-hydroxymethyl group facilitates intramolecular esterification, releasing water to form a five-membered oxaborole ring.

The Cyclization Equilibrium

In solid state and non-aqueous solution (DMSO, THF, DCM), the molecule predominantly exists as the benzoxaborole. In aqueous media at high pH, the ring opens to form the tetrahedral boronate anion.

Benzoxaborole_Equilibrium OpenForm Open Form (5-Amino-2-(hydroxymethyl)phenyl)boronic acid (Polar, H-bond donor/acceptor) CyclicForm Cyclic Form 6-Amino-benzoxaborole (Dominant in Organic Solvents) OpenForm->CyclicForm - H2O (Dehydration) CyclicForm->OpenForm + H2O (Hydrolysis) AnionicForm Tetrahedral Anion (High pH Aqueous Species) CyclicForm->AnionicForm + OH- (pH > 9) AnionicForm->CyclicForm + H+ (Acidification)

Figure 1: Structural equilibrium governing solubility. The cyclic form is the primary species in organic synthesis workflows.

Part 2: Solubility Profile in Organic Solvents

The following data categorizes the solubility of the cyclic benzoxaborole form based on empirical behavior of amino-substituted benzoxaborole scaffolds.

Qualitative Solubility Table
Solvent ClassSolventSolubility RatingTechnical Notes
Dipolar Aprotic DMSO High (>50 mg/mL)Preferred solvent for stock solutions (100 mM). Stabilizes the cyclic form via H-bonding.
Dipolar Aprotic DMF High (>50 mg/mL)Excellent alternative to DMSO; easier to remove during workup.
Protic Methanol High Good solubility. May promote reversible formation of methyl-boronate esters (solvolysis).
Protic Ethanol Moderate-High Solubility decreases slightly compared to MeOH. Suitable for recrystallization.[1]
Ethers THF Moderate Soluble, but kinetics may be slow. often used for reactions.[2]
Ethers Diethyl Ether Low Critical: Often used as an anti-solvent to precipitate the compound from reaction mixtures.
Chlorinated DCM Moderate Soluble enough for extraction/chromatography, but less than DMSO.
Hydrocarbons Hexanes Insoluble Strictly an anti-solvent. Used to wash solid precipitates.
Aqueous Water pH Dependent Low in neutral/acidic cold water; High in basic buffers (pH > 9) due to ionization.
Mechanistic Causality
  • Amino Group Effect: The primary amine (

    
    ) introduces polarity and H-bond donation capability, significantly reducing solubility in non-polar solvents (Hexanes, Toluene) compared to unsubstituted benzoxaboroles.
    
  • Benzoxaborole Ring: The cyclization masks one hydroxyl group of the boronic acid, making the molecule more lipophilic than its open parent structure. This explains its moderate solubility in DCM and THF.

Part 3: Handling & Solubilization Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological assays or synthetic coupling.

  • Weighing: Weigh 16.7 mg of the substance into a sterile microcentrifuge tube.

    • Note: The substance is often fluffy/electrostatic. Use an anti-static gun if available.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

    • Why Anhydrous? Water introduces hydrolysis equilibrium, potentially complicating NMR or MS analysis.

  • Vortexing: Vortex at medium speed for 30-60 seconds.

    • Observation: Solution should become clear and slight yellow/orange. If turbidity persists, sonicate for 3 minutes at ambient temperature.

  • Validation (Self-Validating Step):

    • Dilute 10 µL of stock into 990 µL water. The solution should remain clear (no immediate precipitation) due to the low concentration (1 mM), validating full dissolution.

Protocol B: Purification via Anti-Solvent Precipitation

Objective: Recover pure compound from a reaction mixture (e.g., reduction of nitro-benzoxaborole).

  • Concentration: Evaporate the reaction solvent (e.g., MeOH or THF) to near-dryness under reduced pressure.

  • Dissolution: Redissolve the crude residue in a minimum volume of Ethyl Acetate or THF .

  • Precipitation: Slowly add Diethyl Ether (ratio 1:5 vs. solvent) while stirring.

    • Mechanism:[3][4] The amino-benzoxaborole is poorly soluble in ether, causing it to crystallize/precipitate while impurities remain in solution.

  • Filtration: Filter the solid and wash with cold Hexanes.

Protocol C: pH-Switch Extraction (Workup)

Objective: Isolate the compound from organic impurities.

Extraction_Workflow Step1 Crude Mixture in Organic Solvent (e.g., EtOAc) Step2 Extract with Aqueous NaOH (1M) (pH > 10) Step1->Step2 Step3 Separate Layers Step2->Step3 OrgLayer Organic Layer (Contains Non-Acidic Impurities) Step3->OrgLayer Discard AqLayer Aqueous Layer (Contains Boronate Anion) Step3->AqLayer Keep Step4 Acidify Aqueous Layer to pH 6-7 (Use 1M HCl) AqLayer->Step4 Step5 Extract into EtOAc (Benzoxaborole reforms & migrates) Step4->Step5

Figure 2: pH-Switch extraction exploiting the Lewis acidity of the boron center.

References

  • Adamczyk-Woźniak, A., et al. (2020).[5] Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(24), 6020.

  • Tomsho, J. W., et al. (2012).[6] Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Scaffold. ACS Medicinal Chemistry Letters, 3(1), 48–52.

  • Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry, 3(10), 1275-1288.

  • PubChem. (5-Amino-2-(hydroxymethyl)phenyl)boronic acid (CID 17750425).[7]

Sources

Exploratory

Precision Engineering of Boron: A Technical Guide to Amino-Boronic Acid Pharmaceutical Intermediates

Executive Summary The incorporation of boron into pharmaceutical scaffolds has transitioned from a medicinal curiosity to a cornerstone of modern drug design. Amino-boronic acids—specifically - and -amino derivatives—ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of boron into pharmaceutical scaffolds has transitioned from a medicinal curiosity to a cornerstone of modern drug design. Amino-boronic acids—specifically


- and 

-amino derivatives—serve as potent reversible covalent inhibitors, primarily targeting serine proteases (e.g., the 26S proteasome) and

-lactamases.

This technical guide analyzes the synthesis, stability, and application of these critical intermediates. Unlike carbon-based pharmacophores, the empty


-orbital of the boron atom allows it to act as a Lewis acid, forming stable tetrahedral adducts with nucleophilic biological side chains (Ser, Thr, His). This unique reactivity, however, presents significant challenges in chemical synthesis and purification, necessitating specialized protection strategies such as pinanediol esters and MIDA (N-methyliminodiacetic acid) boronates.

The Boron Advantage: Mechanistic Causality

To understand the synthesis of these intermediates, one must first understand their function. The efficacy of amino-boronic acids stems from their ability to mimic the transition state of peptide hydrolysis.

  • Reversible Covalency: Upon binding, the trigonal planar (

    
    ) boron atom is attacked by a catalytic nucleophile (e.g., Serine-OH), converting it to a tetrahedral (
    
    
    
    ) boronate anion. This mimics the high-energy tetrahedral intermediate of amide bond hydrolysis, binding the enzyme with high affinity (
    
    
    often in the nanomolar range).
  • Atomic Economy: Boron allows for high potency in low molecular weight compounds, improving oral bioavailability and cell permeability compared to bulky peptide inhibitors.

Structural Classes & Synthetic Architectures

The field is currently dominated by two primary structural classes of intermediates:

-Amino Boronic Acids (The Proteasome Inhibitors)[1]
  • Representative Drug: Bortezomib (Velcade), Ixazomib (Ninlaro).

  • Core Intermediate: (1R)-1-amino-3-methylbutylboronic acid (Leucine analog).

  • Synthetic Challenge: Stereocontrol at the

    
    -carbon is critical. Enantiomeric purity determines the binding affinity.
    
  • Primary Route: Matteson Homologation .[1][2][3][4] This method uses a chiral auxiliary (typically pinanediol) to direct the insertion of a dichloromethyl group, followed by nucleophilic displacement.

-Amino Boronic Acids (The -Lactamase Inhibitors)
  • Representative Drug: Vaborbactam (Vabomere).

  • Core Intermediate: Cyclic boronic acid esters.

  • Mechanism: These compounds inhibit Class A and C

    
    -lactamases, restoring the efficacy of carbapenems against resistant bacteria.
    
  • Synthetic Challenge: Constructing the cyclic pharmacophore while maintaining stability of the C-B bond during ring closure.

Visualization of Synthetic Pathways

BoronPathways Start Boronic Acid Precursor Alpha α-Amino Boronic Acids (Proteasome Inhibitors) Start->Alpha Beta β-Amino Boronic Acids (β-Lactamase Inhibitors) Start->Beta MIDA MIDA Boronates (Iterative Coupling) Start->MIDA Matteson Matteson Homologation (Pinanediol Auxiliary) Alpha->Matteson Stereocontrol Bortezomib Bortezomib (Leucine Analog) Matteson->Bortezomib Cyclization Cyclic Boronate Formation (1,2-Diboron Addition) Beta->Cyclization Ring Closure Vaborbactam Vaborbactam (Cyclic Boronate) Cyclization->Vaborbactam Stability Chromatographic Stability (sp3 Hybridization) MIDA->Stability B-N Coordination Stability->Alpha Deprotection

Figure 1: Strategic classification of amino-boronic acid synthesis. The pathway diverges based on the position of the amino group (


 vs 

) and the protection strategy employed (Pinanediol vs MIDA).

Protection Strategies: The Stability Paradox

Free


-amino boronic acids are notoriously unstable. They are prone to deborylation (loss of the boron group) and oxidation. Furthermore, the empty p-orbital makes them adhere to silica gel, rendering standard purification impossible.
The MIDA Solution

The N-methyliminodiacetic acid (MIDA) ligand solves these issues by coordinating the boron atom's empty p-orbital with its nitrogen lone pair.

  • Hybridization Shift: Converts

    
     boron (Lewis acid) to 
    
    
    
    boron (saturated).
  • Result: The boronate becomes chemically inert to cross-coupling conditions and silica-stable.

  • Release: The MIDA group can be removed using mild aqueous base (e.g., NaOH/THF), restoring the reactive boronic acid for the final coupling steps.

Key Pharmaceutical Intermediates: Comparative Data

The following table details the physicochemical properties and synthetic roles of the most critical intermediates in current drug manufacturing.

Intermediate NameCAS RegistryTarget DrugStructural RoleKey Property
(1R)-1-amino-3-methylbutylboronic acid pinanediol ester 205393-22-2BortezomibPharmacophoreStable TFA salt; High diastereomeric purity (>99% de)
(1R)-1-amino-2-(3-chlorophenyl)ethylboronic acid citrate 1242147-38-5IxazomibPharmacophoreCitrate ester hydrolyzes in vivo; prodrug form
Pinanediol (S)-1-chloro-3-methylbutane-1-boronate 160568-16-1BortezomibPrecursorElectrophilic intermediate for Matteson homologation
Vaborbactam Intermediate (Cyclic) 1360457-46-0VaborbactamPharmacophoreCyclic structure constrains conformation for specificity

Experimental Protocol: Stereoselective Synthesis via Matteson Homologation

This protocol describes the synthesis of the Bortezomib precursor (L-Leucine boronic acid analog).[5] This method relies on the Matteson asymmetric homologation, which uses a chiral director to achieve high stereoselectivity.

Objective: Synthesis of (1S,2S,3R,5S)-Pinanediol (1R)-1-amino-3-methylbutylborane trifluoroacetate.

Mechanistic Logic
  • Chiral Auxiliary: (+)-Pinanediol is used to form a cyclic boronic ester. The steric bulk of the pinane ring directs the incoming nucleophile.

  • Dichloromethyllithium (

    
    ):  Generated in situ, this species inserts into the C-B bond.
    
  • Zinc Chloride (

    
    ):  Acts as a Lewis acid catalyst to facilitate the migration of the alkyl group with inversion of configuration (Walden inversion), establishing the stereocenter.
    
Step-by-Step Methodology

Reagents:

  • Isobutylboronic acid pinanediol ester (1.0 eq)

  • Dichloromethane (DCM) (Solvent & Reagent)

  • n-Butyllithium (n-BuLi) (1.2 eq, 2.5 M in hexanes)

  • Zinc Chloride (

    
    ) (0.6 eq, anhydrous)
    
  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq)

  • Trifluoroacetic acid (TFA)

Workflow:

  • Generation of the "Ate" Complex:

    • Dissolve isobutylboronic acid pinanediol ester in anhydrous THF/DCM (4:1 ratio) under Argon.

    • Cool the solution to -100°C (Liquid

      
      /Ether bath). Critical: Temperature control is essential to prevent decomposition of the carbenoid.
      
    • Add n-BuLi dropwise down the side of the flask. Stir for 10 minutes.

    • Observation: The solution generates

      
      in situ from the DCM.
      
  • Stereoselective Migration:

    • Add a solution of anhydrous

      
       in THF slowly.
      
    • Allow the reaction to warm naturally to 20°C over 4-6 hours.

    • Mechanism:[3][6][7] The zinc coordinates to the oxygen of the boronate and the chlorine, triggering the 1,2-migration of the isobutyl group. This yields the

      
      -chloro boronic ester.[3]
      
  • Nucleophilic Displacement (Amination):

    • Cool the reaction mixture containing the

      
      -chloro intermediate to -78°C.
      
    • Add LiHMDS (1.1 eq) dropwise.

    • Warm to room temperature and stir for 12 hours. This installs the silylated amine.

  • Deprotection & Salt Formation:

    • Cool to 0°C. Add anhydrous TFA (3.0 eq) in ether.

    • The silyl groups are cleaved, and the amine is protonated.

    • Precipitate the product by adding cold diethyl ether/hexanes.

    • Yield: Typically 65-75%. Purity: >98% diastereomeric excess (de).

Visualization of Reaction Flow

MattesonFlow Step1 Step 1: Ate Complex Formation (-100°C, n-BuLi, DCM) Step2 Step 2: ZnCl2 Catalyzed Migration (Stereocenter Formation) Step1->Step2 1,2-Migration Intermediate α-Chloro Boronic Ester (Inverted Configuration) Step2->Intermediate Step3 Step 3: LiHMDS Displacement (SN2 Substitution) Intermediate->Step3 N-Nucleophile Step4 Step 4: TFA Deprotection (Salt Formation) Step3->Step4 Desilylation Final Final Amino-Boronate Salt (Bortezomib Precursor) Step4->Final

Figure 2: The Matteson Homologation workflow for synthesizing


-amino boronic esters. The critical stereodefining step is the ZnCl2-catalyzed migration.

Future Directions: Boron Neutron Capture & Beyond

The utility of these intermediates extends beyond protease inhibition. The high cross-section of Boron-10 (


) for thermal neutrons makes these amino-acid derivatives prime candidates for Boron Neutron Capture Therapy (BNCT) .

Researchers are currently modifying the protocols above to incorporate


-enriched reagents. The challenge lies in the synthesis of L-boronophenylalanine (BPA)  derivatives with higher water solubility and tumor selectivity. The MIDA-boronate platform is particularly promising here, as it allows for the modular assembly of multi-boron clusters that can deliver a higher payload of boron to the tumor site per molecular binding event.

References

  • Matteson, D. S. (2013). Stereoselective Synthesis of α-Halo Boronic Esters. Journal of Organic Chemistry.

  • Burke, M. D., et al. (2015). MIDA Boronates: A General Platform for the Iterative Synthesis of Small Molecules. Science.

  • Hecker, S. J., et al. (2015).[8] Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. Journal of Medicinal Chemistry.

  • Evonik Industries. (2024). Intermediates for the Pharmaceutical Industry: Boronic Acids.[9][10]

  • Georgiou, I., et al. (2009).[2][11] Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research.

Sources

Protocols & Analytical Methods

Method

Precision Procedures for Amide Coupling at the 5-Amino Position of Benzoxaboroles

Part 1: Core Directive & Strategic Overview The "Boron Factor" in Amide Coupling Coupling at the 5-amino position of a benzoxaborole scaffold presents a unique chemoselective challenge distinct from standard aniline coup...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

The "Boron Factor" in Amide Coupling

Coupling at the 5-amino position of a benzoxaborole scaffold presents a unique chemoselective challenge distinct from standard aniline couplings. The core issue is the Lewis acidic boron center (pKa ~7.3–8.2), which exists in equilibrium between its neutral trigonal form and an anionic tetrahedral form.

During standard amide coupling (typically basic conditions, pH > 8), the benzoxaborole moiety ionizes to the hydroxyboronate anion. While this protects the boron from electrophilic attack, it alters the solubility profile and can create intramolecular coordination species with the 5-amino group, potentially reducing nucleophilicity.

Success in this transformation relies on three pillars:

  • Solvent Selection: Overcoming the "zwitterionic" solubility gap (polar zwitterion vs. non-polar electrophile).

  • Base Management: preventing competitive hydrolysis of activated esters by the boronate anion.[1]

  • Purification Strategy: Mitigating the "streaking" of boron species on silica gel.

Part 2: Scientific Integrity & Protocols

Strategic Reagent Selection: A Decision Matrix

Do not default to EDC/HOBt. The reactivity of 5-amino benzoxaboroles is tempered by the electron-withdrawing nature of the oxaborole ring.[1]

Coupling AgentScenarioProsCons
HATU Discovery / High-Throughput Highest reactivity for electron-deficient anilines.[1]Difficult removal of tetramethylurea byproducts; expensive.[1]
T3P (Propylphosphonic anhydride) Scale-Up / Process Excellent safety profile; water-soluble byproducts; low epimerization.[1]Requires higher base load (TEA/Pyridine); slower kinetics.[1]
Acid Chlorides Sterically Hindered Forces reaction with unreactive amines.[1]High risk of side reactions (anhydrides); requires strictly anhydrous conditions.[1]
Protocol A: High-Efficiency HATU Coupling (Discovery Scale)

Best for: Rapid synthesis of diverse libraries (10 mg – 500 mg scale).[1]

1. Reagents & Setup
  • Substrate: 5-Amino-1-hydroxy-2,1-benzoxaborole (1.0 equiv).[1]

  • Carboxylic Acid: 1.2 equiv.[1]

  • Coupling Agent: HATU (1.2 equiv).[1]

  • Base: DIPEA (3.0 equiv).[1] Crucial: Excess base is needed to neutralize the HCl salt of the amine (if used) and the acidic B-OH proton.

  • Solvent: DMF (Anhydrous).[1] Note: DCM is often poor for benzoxaborole solubility.[1]

2. Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF (0.2 M concentration relative to amine). Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir at RT for 5–10 minutes.[1]

    • Why? Pre-activation minimizes the exposure of the nucleophilic benzoxaborole boron-hydroxyl to the active ester, reducing transient ester formation at the boron center.

  • Addition: Add the 5-Amino benzoxaborole (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at 25 °C for 2–4 hours. Monitor by LC-MS.[1]

    • LC-MS Tip: Benzoxaboroles often fly as [M+H]+ but can also show [M+H+MeOH-H2O]+ adducts if methanol is used in the mobile phase.[1] Look for the characteristic Boron isotope pattern (10B/11B ratio ~1:4).[1]

  • Quench: Dilute with EtOAc. Wash with saturated NH4Cl (mildly acidic) rather than NaHCO3.[1]

    • Mechanism:[1][2] Basic washes (NaHCO3) keep the benzoxaborole in the water-soluble anionic form, leading to massive product loss in the aqueous layer. Acidic/Neutral wash ensures the neutral form partitions into the organic layer.

Protocol B: T3P-Mediated Coupling (Process Scale)

Best for: >1g scale, avoiding toxic byproducts, and "Green" chemistry requirements.

1. Reagents & Setup
  • Substrate: 5-Amino-1-hydroxy-2,1-benzoxaborole (1.0 equiv).[1]

  • Carboxylic Acid: 1.1 equiv.[1]

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv).[1]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).[1]

  • Solvent: 2-MeTHF or EtOAc (if solubility permits), otherwise DMF/EtOAc mix.[1]

2. Step-by-Step Procedure
  • Charge: Combine the 5-Amino benzoxaborole, Carboxylic Acid, and Base in the solvent. Cool to 0 °C.

  • Addition: Dropwise add T3P solution.

    • Exotherm Control: T3P coupling is exothermic; controlling temperature prevents background hydrolysis of the anhydride.[1]

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Add water. The T3P byproducts are water-soluble.[1] Separate layers.

  • Wash: Wash organic layer with 0.5 M HCl (to remove pyridine) followed by Brine.

    • Note: Ensure the pH of the final aqueous wash is < 6 to retain the benzoxaborole in the organic phase.

Protocol C: Purification of Benzoxaborole Amides

The "Sticky Boron" Problem: Benzoxaboroles interact strongly with the silanols on silica gel, leading to broad peaks (streaking) and poor separation.

The Fix: "Acidic Silica" or "Diol Scavenging"

Method 1: Acidified Eluent (Standard)
  • Mobile Phase: DCM : MeOH (95:5) + 0.5% Acetic Acid .[1]

  • Effect: The acid suppresses the ionization of the B-OH and the silanols, sharpening the peak shape significantly.

Method 2: The Pinacol Trick (For very difficult separations)

If the amide is impossible to purify due to polarity:

  • Cap: Treat the crude benzoxaborole with Pinacol (1.1 equiv) in THF to form the boronate ester.

  • Purify: The pinacol ester is non-polar and purifies easily on standard silica (Hex/EtOAc).[1]

  • Decap: Treat the purified ester with 1N HCl / Acetone (1:1) for 1h to hydrolyze back to the benzoxaborole.

Part 3: Visualization & Logic

Workflow Diagram: The 5-Amino Coupling Pathway

This diagram illustrates the critical decision points and the "Ionization Trap" that leads to yield loss during workup.

BenzoxaboroleCoupling Start 5-Amino Benzoxaborole (Precursor) Decision Select Coupling Strategy Start->Decision Route_HATU Route A: HATU/DIPEA (High Reactivity) Decision->Route_HATU Small Scale / Library Route_T3P Route B: T3P/Pyridine (Clean Workup) Decision->Route_T3P Scale Up / Process Intermediate Reaction Mixture (Contains Boronate Anion) Route_HATU->Intermediate Route_T3P->Intermediate Workup_Fail Basic Wash (NaHCO3) RISK: Product in Aqueous Layer Intermediate->Workup_Fail pH > 8 Workup_Success Acidic/Neutral Wash (NH4Cl) Product in Organic Layer Intermediate->Workup_Success pH < 6 Purification Purification (DCM/MeOH + 0.5% AcOH) Workup_Success->Purification Final 5-Amido Benzoxaborole (Target) Purification->Final

Caption: Critical workflow for 5-amino benzoxaborole coupling, highlighting the pH-dependent solubility trap during workup.

Mechanistic Insight: The "Boronate Anion" Equilibrium

Understanding the ionization state is vital for troubleshooting low yields.

BoronEquilibrium Neutral Neutral Form (Organic Soluble) Active Nucleophile Anionic Anionic Form (Water Soluble) Inactive/Protected Neutral->Anionic Base (pH > 8) Anionic->Neutral Acid (pH < 6)

Caption: The pH-dependent equilibrium of the benzoxaborole ring.[1][3] Workup must target the Neutral form.

References

  • DNDi & Anacor Pharmaceuticals. "Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148." Organic Process Research & Development, 2024.[1] Link

    • Context: Describes the handling of amino-benzoxaboroles and the critical solubility profiles during amide coupling workups.
  • Zhang, J., et al. "The synthesis of benzoxaboroles and their applications in medicinal chemistry."[4] Science China Chemistry, 2013.[1][4] Link

    • Context: Comprehensive review of benzoxaborole reactivity, including stability of the oxaborole ring to various coupling conditions.
  • Baker, S. J., et al. "Discovery of New Benzoxaborole-Based Anti-Inflammatory Agents (Crisaborole)."[1] Journal of Medicinal Chemistry, 2011.[1] Link

    • Context: Establishes the stability of the benzoxaborole scaffold under peptide coupling conditions.
  • Matteson, D. S. "Boronic Esters in Stereoselective Synthesis."[1] Tetrahedron, 1989.[1] (Foundational Chemistry).[1][2]

    • Context: Mechanistic grounding for the interaction of boron with diols and silica, supporting the "Pinacol Trick" purification str

Sources

Application

Preparation of leucine tRNA synthetase inhibitors using amino-boronic acids

Application Note: Targeted Inhibition of Leucyl-tRNA Synthetase via Amino-Boronic Acid Adducts Executive Summary The emergence of multi-drug resistant pathogens necessitates novel antimicrobial targets. Leucyl-tRNA synth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Inhibition of Leucyl-tRNA Synthetase via Amino-Boronic Acid Adducts

Executive Summary

The emergence of multi-drug resistant pathogens necessitates novel antimicrobial targets. Leucyl-tRNA synthetase (LeuRS) is a critical enzyme responsible for charging tRNA


 with leucine.[1] While the synthetic active site is highly conserved, the editing domain  (CP1) offers a unique vulnerability.

This guide details the preparation and validation of benzoxaboroles (cyclic amino-boronic acid derivatives), a class of inhibitors exemplified by Tavaborole (AN2690). Unlike competitive inhibitors, these compounds utilize a "Trojan Horse" mechanism: they bind to the editing site and form a covalent boron-oxygen adduct with the 3'-terminal adenosine (A76) of tRNA


, locking the enzyme in an unproductive conformation.

Mechanistic Rationale: The "Trapping" Mechanism

LeuRS possesses a proofreading mechanism to hydrolyze incorrectly charged amino acids (e.g., isoleucine). Benzoxaboroles exploit this by mimicking the adenosine ribose of the tRNA terminus.

Mechanism of Action:

  • Entry: The inhibitor enters the editing site of LeuRS.

  • Binding: The boron atom acts as an electrophile.

  • Trapping: Boron forms a reversible covalent bond with the cis-2',3'-hydroxyl groups of the tRNA

    
     A76 terminal nucleotide.
    
  • Inhibition: This LeuRS-Inhibitor-tRNA adduct is stable, preventing the tRNA from being aminoacylated or released, effectively shutting down protein synthesis.[2][3]

LeuRS_Mechanism LeuRS LeuRS Enzyme (Active) EditingSite Editing Site (CP1 Domain) LeuRS->EditingSite Contains tRNA tRNA-Leu (A76 Terminus) tRNA->EditingSite Translocates to Inhibitor Benzoxaborole (Boron Electrophile) Inhibitor->EditingSite Binds Adduct tRNA-Inhibitor Adduct (Trapped Complex) EditingSite->Adduct Covalent Bonding (Boron-Diol) Inhibition Protein Synthesis HALTED Adduct->Inhibition Steric Lock

Figure 1: The "Trapping" mechanism where the benzoxaborole inhibitor covalently crosslinks the tRNA to the synthetase editing domain.[1][2]

Chemical Synthesis Strategy

The synthesis of benzoxaboroles requires careful handling of the boron moiety to prevent protodeboronation. The most robust route involves constructing the carbon scaffold first, introducing the boron via palladium-catalyzed borylation, and finally cyclizing under acidic conditions.

Target Molecule: 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690 Analog).[1][2][4][5]

Synthesis_Workflow SM Start: 2-bromo-5-fluorobenzaldehyde Step1 1. Reduction (NaBH4, MeOH) SM->Step1 Inter1 Intermediate 1: Benzyl Alcohol Step1->Inter1 Step2 2. Protection (MOM-Cl, DIPEA) Inter1->Step2 Inter2 Intermediate 2: Protected Ether Step2->Inter2 Step3 3. Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Inter2->Step3 Inter3 Intermediate 3: Boronate Ester Step3->Inter3 Step4 4. Hydrolysis & Cyclization (6N HCl) Inter3->Step4 Product Final Product: Benzoxaborole Step4->Product

Figure 2: Step-wise synthetic route for the preparation of the benzoxaborole pharmacophore.

Detailed Experimental Protocol

Phase A: Synthesis of the Benzoxaborole Core

Reagents Required:

  • 2-bromo-5-fluorobenzaldehyde (CAS: 94569-84-3)

  • Bis(pinacolato)diboron (

    
    )
    
  • 
     (Catalyst)
    
  • Potassium Acetate (KOAc), anhydrous

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), 1,4-Dioxane (anhydrous).

Step 1: Reduction to Benzyl Alcohol

  • Dissolve 2-bromo-5-fluorobenzaldehyde (10 mmol) in MeOH (30 mL) at 0°C.

  • Add

    
     (1.1 eq) portion-wise over 15 minutes.
    
  • Stir at room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench with water, extract with EtOAc, dry over

    
    , and concentrate.
    
    • Checkpoint: Yield should be >90%. Product is a clear oil.

Step 2: Protection (MOM-Ether) Note: The hydroxyl group must be protected to prevent interference during borylation.

  • Dissolve the benzyl alcohol (from Step 1) in DCM (40 mL).

  • Add Diisopropylethylamine (DIPEA, 2.0 eq) and cool to 0°C.

  • Dropwise add Chloromethyl methyl ether (MOM-Cl, 1.2 eq). Caution: Carcinogen.

  • Stir overnight at RT.

  • Wash with saturated

    
    , dry, and concentrate.
    

Step 3: Miyaura Borylation (Crucial Step)

  • In a dry pressure vial, combine:

    • MOM-protected bromide (1.0 eq)

    • 
       (1.2 eq)
      
    • KOAc (3.0 eq)[2]

    • 
       (0.05 eq)
      
  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas with Argon for 10 minutes. Seal the vial.

  • Heat at 90°C for 4-12 hours .

    • Expert Tip: Monitor conversion via LC-MS. Look for the boronate ester mass. Prolonged heating can lead to deborylation.

Step 4: Deprotection and Cyclization

  • Dissolve the crude boronate ester in THF/Water (4:1).

  • Add 6N HCl (excess). Stir vigorously for 2 hours.

    • Chemistry: The acid removes the MOM group and hydrolyzes the pinacol ester. The free boronic acid and the adjacent hydroxyl group spontaneously cyclize to form the oxaborole ring.

  • Purification: Neutralize to pH 7. Extract with EtOAc. Recrystallize from Hexane/EtOAc.

Phase B: Biochemical Validation (Aminoacylation Assay)

To validate the inhibitor, you must measure the inhibition of LeuRS charging activity.

Materials:

  • Purified LeuRS enzyme (E. coli or fungal origin).

  • tRNA

    
     (transcribed or bulk tRNA).
    
  • L-[

    
    C]-Leucine (Specific activity ~300 mCi/mmol).
    
  • Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM

    
    , 5 mM DTT.
    

Protocol:

  • Pre-incubation:

    • Mix LeuRS (20 nM final) with the Benzoxaborole Inhibitor (varying concentrations: 0.1

      
      M to 100 
      
      
      
      M) in Assay Buffer.
    • Incubate for 15 minutes at 25°C to allow enzyme-inhibitor equilibrium.

  • Reaction Initiation:

    • Add the Substrate Mix: ATP (4 mM), tRNA (2 mg/mL), and [

      
      C]-Leucine (20 
      
      
      
      M).
    • Total reaction volume: 50

      
      L.
      
  • Kinetics:

    • Incubate at 25°C.

    • Remove 10

      
      L aliquots at t = 0, 5, 10, and 20 minutes.
      
  • Quenching:

    • Spot aliquots onto Whatman 3MM filter paper discs pre-soaked in 5% Trichloroacetic acid (TCA).

    • Wash filters 3x with cold 5% TCA (precipitates tRNA and proteins; washes away free [

      
      C]-Leu).
      
    • Wash 1x with Ethanol. Dry.

  • Quantification:

    • Place filters in scintillation vials with fluid. Count CPM (Counts Per Minute).

Data Analysis: Calculate the initial velocity (


) for each inhibitor concentration. Plot 

vs. [Inhibitor] to determine

.

Data Presentation & Troubleshooting

Expected Results Table:

CompoundStructure TypeIC50 (E. coli LeuRS)IC50 (Human LeuRS)Selectivity Index
AN2690 Benzoxaborole~ 2.0

M
> 100

M
> 50x
Intermediate 3 Pinacol Ester> 500

M
> 500

M
N/A (Inactive)
Negative Ctrl Phenylboronic Acid> 200

M
> 200

M
Poor Binding

Troubleshooting Guide:

  • Issue: Low yield in Borylation (Step 3).

    • Cause: Incomplete degassing (Oxygen kills Pd catalyst) or wet solvent.

    • Fix: Use a glovebox or strict Schlenk line techniques. Ensure KOAc is oven-dried.

  • Issue: Product decomposes on Silica Gel.

    • Cause: Boronic acids interact with silanols.

    • Fix: Perform flash chromatography quickly or use reverse-phase (C18) HPLC.

  • Issue: High background in Assay.

    • Cause: Insufficient washing of TCA filters.

    • Fix: Ensure at least 3 washes of 10 minutes each with agitation.

References

  • Rock, F. L., et al. (2007).[2][3] "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site."[1][2][3][4][5][6] Science, 316(5832), 1759-1761.[2] Link[2]

  • Zhao, H., et al. (2015).[5] "Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism."[2][4][5] ACS Chemical Biology, 10(10), 2277-2285. Link

  • Baker, S. J., et al. (2011). "Therapeutic potential of boron-containing compounds."[2][3][6][7] Future Medicinal Chemistry, 1(8), 1275-1288. Link

  • Cusack, S., et al. (2000). "The 2 Å crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenylate analogue." EMBO Journal, 19, 2351–2361. Link

Sources

Technical Notes & Optimization

Troubleshooting

Prevention of protodeboronation in amino-phenylboronic acid reactions

Technical Support Module: Amino-Phenylboronic Acid Stabilization Executive Summary: The "Canary in the Coal Mine" You are likely here because your Suzuki-Miyaura coupling failed, yielding the deboronated arene (aniline d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Module: Amino-Phenylboronic Acid Stabilization

Executive Summary: The "Canary in the Coal Mine"

You are likely here because your Suzuki-Miyaura coupling failed, yielding the deboronated arene (aniline derivative) instead of the biaryl product.

The Core Problem: Amino-phenylboronic acids (especially ortho-substituted) are notoriously unstable. The amino group facilitates protodeboronation —the unwanted replacement of the boron moiety with a hydrogen atom. This process is often faster than the transmetallation step in the catalytic cycle.

The Solution: To fix this, we must either accelerate the cross-coupling (using hyper-active catalysts) or sequester the boron (using slow-release protecting groups).

Diagnostic & Triage

Before changing your protocol, confirm the diagnosis.

Symptom: Low yield, starting material consumption, formation of a side product. Verification: Check your LCMS/GCMS data.

  • Target Mass: [M-H] or [M+H] of the biaryl product.

  • Decomposition Mass: Look for the mass of the aniline (Ar-NH2) corresponding to Starting Material Mass - B(OH)2 + H.

    • Example: If using (2-aminophenyl)boronic acid (MW ~137), look for aniline (MW ~93).

  • Visual Cue: Rapid blackening of the reaction mixture often indicates catalyst decomposition (Pd black precipitation) caused by the failure of the oxidative addition/transmetallation cycle.

The Mechanism of Failure

Understanding why your reaction fails is the first step to fixing it. The primary culprit is the Boronate "Ate" Complex .

Technical Insight: In standard Suzuki couplings, a base (OH-, CO3 2-) coordinates to the boron to activate it for transmetallation. However, this negatively charged "ate" complex is also the species most vulnerable to hydrolysis. For 2-aminophenylboronic acids, the adjacent amine can hydrogen-bond with the coordinated hydroxyl, stabilizing the transition state for C-B bond cleavage.

Protodeboronation Start Boronic Acid (Neutral, Stable) AteComplex Boronate 'Ate' Anion (Activated, UNSTABLE) Start->AteComplex Activation Base + Base (OH-) Base->AteComplex Transmetallation Pd(II)-Ar Complex AteComplex->Transmetallation Path A: Desired (Must be fast) Decomp Protodeboronated By-product (Aniline) AteComplex->Decomp Path B: Hydrolysis (If Path A is slow) Product Biaryl Product Transmetallation->Product ProtonSource + H2O / H+ ProtonSource->Decomp

Figure 1: The "Race Condition." Your reaction is a kinetic competition between productive transmetallation (Path A) and destructive protodeboronation (Path B). For amino-boronic acids, Path B is intrinsically accelerated.

Protocol A: The "Speed" Strategy (Catalyst Optimization)

Use this if you cannot change your starting material.

Logic: Since the boronic acid decomposes quickly, we must make the catalyst work faster. We utilize Buchwald Precatalysts (Gen 3 or Gen 4) . These bulky, electron-rich phosphine ligands (like XPhos or SPhos) facilitate extremely rapid oxidative addition and transmetallation, outcompeting the decomposition pathway [1].

Recommended Catalyst: XPhos Pd G3 or XPhos Pd G4 .

Experimental Protocol
  • Preparation: Charge a reaction vial with the aryl halide (1.0 equiv), (2-aminophenyl)boronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv / 2 mol%).

  • Solvent: Add degassed THF or 1,4-Dioxane (0.2 M concentration).

  • Base Activation: Add degassed 0.5 M K3PO4 (aqueous, 2.0 equiv).

    • Note: Phosphate is milder than carbonate/hydroxide and less likely to trigger rapid decomposition.

  • Reaction: Stir vigorously.

    • Temperature: Start at Room Temperature .[1][2] High heat accelerates decomposition more than it accelerates coupling for these substrates.

    • Time: Monitor by LCMS at 30 mins. These catalysts are designed for speed.[1][3]

  • Troubleshooting: If conversion is low, raise temperature to 40°C. Do not exceed 60°C.

Protocol B: The "Shield" Strategy (MIDA Boronates)

Use this if you can modify your starting material or purchase the MIDA derivative.

Logic: N-methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, tetracoordinate boron species. They do not have an empty p-orbital, making them immune to transmetallation and protodeboronation. Under reaction conditions, they slowly hydrolyze to release the active boronic acid in small, controlled doses ("Slow Release Strategy"), keeping the concentration of the unstable "ate" complex low [2].

MIDA_Mechanism MIDA MIDA Boronate (Protected / Stable) FreeAcid Free Boronic Acid (Low Concentration) MIDA->FreeAcid aq. Base / Heat Hydrolysis Slow Hydrolysis (Rate Limiting Step) Product Coupling Product FreeAcid->Product Pd Catalyst (Fast) Decomp Decomposition FreeAcid->Decomp Protodeboronation (Minimized due to low conc.)

Figure 2: The MIDA "Slow Release" mechanism ensures the active boron species is consumed by the catalyst immediately upon generation, preventing accumulation and decay.

Experimental Protocol
  • Reagents: Aryl halide (1.0 equiv), 2-aminophenyl MIDA boronate (1.5 equiv), Pd(OAc)2 (0.05 equiv), SPhos (0.10 equiv).

    • Note: MIDA boronates are silica-stable and can be purified easily before use.[4]

  • Solvent System: 1,4-Dioxane : Water (10:1).

    • Crucial: Water is required here to hydrolyze the MIDA group.

  • Base: K3PO4 (5.0 equiv). A large excess is needed to drive the hydrolysis of the MIDA ester.

  • Conditions: Heat to 60°C - 80°C. The heat is necessary to uncage the boron.

Protocol C: The "Dry" Strategy (Anhydrous Coupling)

Use this if your substrate is sensitive to water.

Logic: Protodeboronation requires a proton source (usually water). By excluding water and using a fluoride source (CsF) to activate the boron (forming a fluoroborate intermediate), we eliminate the primary pathway for protonolysis [3].

Experimental Protocol
  • Drying: Flame-dry all glassware. Use anhydrous solvents.

  • Reagents: Aryl halide (1.0 equiv), (2-aminophenyl)boronic acid (pinacol ester preferred here, 1.2 equiv), Pd(PPh3)4 (0.05 equiv).

  • Activator: Cesium Fluoride (CsF) (2.0 - 3.0 equiv).

  • Solvent: Anhydrous DME (Dimethoxyethane) or Toluene.

  • Conditions: Reflux (80-100°C).

    • Why it works: CsF activates the boronic ester without generating the hydrolytic hydroxide species.

Comparative Data: Boron Species Stability
Boron SpeciesStability (Air/Moisture)Protodeboronation RiskActivation SpeedRecommended For
Boronic Acid -B(OH)2ModerateHigh FastStable substrates only
Pinacol Ester -B(pin)HighModerateSlow (requires hydrolysis)General screening
MIDA Boronate -B(MIDA)Very High Very Low Controlled (Slow Release)Unstable amino/heteroaryl species
Trifluoroborate -BF3KHighLowModerateAqueous conditions
Cyclic Triolborate HighLowFastAlternative to MIDA
FAQ: Troubleshooting Specific Scenarios

Q: My reaction turns black immediately upon adding the base. A: This is "Palladium Black" formation. Your boronic acid decomposed instantly, starving the Palladium of a transmetallation partner. The Pd(II) reduced to Pd(0) and aggregated.

  • Fix: Switch to Protocol A (Buchwald Precatalyst) . The ligand stabilizes the Pd(0) species, and the fast kinetics catch the boronic acid before it dies.

Q: I see the product mass, but the yield is <10%. A: You likely have a "stalled" reaction. The catalyst might be active, but the boronic acid is gone (converted to aniline).

  • Fix: Add the boronic acid in portions (e.g., 0.5 equiv every hour) rather than all at once. This mimics the MIDA slow-release effect manually.

Q: Can I use 2-aminophenyl boronic acid pinacol ester instead of the free acid? A: Yes, but be careful. Pinacol esters of 2-aminoarenes can actually be less stable on silica gel during purification than expected. However, in the reaction, they behave similarly to the acid once hydrolyzed. If using the ester, Protocol C (Anhydrous) is often the best choice.

References
  • Buchwald, S. L., et al. (2014). Suzuki-Miyaura Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society.[1][5]

  • Burke, M. D., et al. (2007). A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society.[1][5]

  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[1][5]

Sources

Optimization

Technical Support Center: Zwitterionic Boronic Acid Purification

Ticket System: Advanced Organic Chemistry Division Subject: Troubleshooting Purification & Isolation of Zwitterionic Boronic Acids Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Intro...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Chemistry Division Subject: Troubleshooting Purification & Isolation of Zwitterionic Boronic Acids Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Zwitterionic Trap"

You are likely reading this because your compound exists as a "brick dust" solid—insoluble in organic solvents, insoluble in water, and streaking across every chromatography column you attempt.

Zwitterionic boronic acids present a unique paradox in purification. The boronic acid moiety (


) is a Lewis acid, while the amine backbone is a Lewis base. In the solid state, these form strong intermolecular ionic lattices (high melting point, low solubility). In solution, they engage in reversible covalent interactions with stationary phases (silica) and solvents (diols/alcohols), making standard purification protocols fail.

This guide addresses the four most common failure modes: Irreversible Adsorption , Solubility Limits , Protodeboronation , and Boroxine Formation .

Ticket #001: Chromatography Failure (Tailing & Yield Loss)

User Observation: "I loaded my crude reaction mixture onto a silica gel column. The product streaked from the baseline to the solvent front, and I only recovered 30% of the mass."

Root Cause Analysis

Standard silica gel chromatography is often fatal for boronic acids due to two synergistic mechanisms:

  • Lewis Acid-Base Chemisorption: The empty

    
    -orbital of the boron atom acts as a Lewis acid, coordinating tightly with the Lewis basic oxygen atoms of surface silanols (
    
    
    
    ).
  • Zwitterionic Drag: If the mobile phase pH is near the compound's isoelectric point (pI), the net neutral charge reduces solubility in polar mobile phases, while the charged moieties (ammonium/boronate) interact non-specifically with the silica matrix.

Resolution Protocol: The "Reverse-Phase Swing"

Do not use normal phase silica unless you have protected the boron. Switch to C18 (Reverse Phase) with aggressive pH control.

Step-by-Step Methodology:

  • Stationary Phase: Use C18-functionalized silica or polymeric reverse-phase media.

  • Mobile Phase A: Water + 0.1% Formic Acid (Low pH keeps amine protonated

    
    , boron neutral 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (Avoid Methanol if transesterification is observed).

  • Gradient: Start at 0% B. These compounds are often more polar than expected.

Alternative: Normal Phase with "Diol Scavengers" If you must use normal phase silica, you must saturate the silica's active sites.

  • Add 1% Triethylamine (blocks silanols) and 1-5% Pinacol (protects boron in situ) to your mobile phase.

Visualization: Purification Decision Tree

PurificationStrategy Start Crude Zwitterionic Boronic Acid Soluble Is it soluble in DCM/MeOH? Start->Soluble Silica Standard Silica Chromatography Soluble->Silica Yes (Rare) CheckPH Can it tolerate Acidic pH? Soluble->CheckPH No (Brick Dust) Fail High Risk: Irreversible Adsorption Silica->Fail RP_HPLC C18 RP-HPLC (0.1% Formic Acid) CheckPH->RP_HPLC Yes Protection Protect as Pinacol Ester CheckPH->Protection No (Acid Labile) Protection->Silica Now Compatible

Caption: Decision matrix for selecting the correct stationary phase based on solubility and stability profiles.

Ticket #002: Solubility & Isolation (The "Brick Dust" Problem)

User Observation: "My compound won't dissolve in water, methanol, or DCM. I can't even get it into the LC-MS vial."

Root Cause Analysis

Zwitterionic boronic acids form tight intermolecular networks (


) in the solid state. To dissolve them, you must break this lattice by shifting the pH away from the isoelectric point.
Resolution Protocol: The DEA Adduct Method

This method uses Diethanolamine (DEA) to form a highly crystalline, soluble ate-complex, breaking the zwitterionic lattice.

Step-by-Step Methodology:

  • Complexation: Suspend crude "brick dust" in Et2O or THF. Add 1.1 equivalents of Diethanolamine (DEA).

  • Precipitation: The DEA-boronate ester usually precipitates as a discrete solid or oil, leaving non-boron impurities in solution.

  • Filtration: Filter and wash the solid with dry Et2O.

  • Hydrolysis (Release):

    • Suspend the DEA adduct in water/organic biphasic mix.

    • Adjust aqueous layer to pH 3-4 with dilute HCl (hydrolyzes the N->B bond).

    • Extract the free boronic acid (now soluble as the hydrochloride salt) or collect the precipitate if it crashes out upon acidification.[1]

Data: Solvent Compatibility Table

Solvent SystemSolubility RatingApplicationNotes
Pure Water (pH 7) PoorN/AZwitterionic lattice dominates.
Water + 0.1% Formic GoodRP-HPLCProtonates amine; breaks lattice.
MeOH/DCM (1:9) ModerateExtractionOften requires slight heating.
THF + DEA High (as adduct)PurificationForms soluble/crystallizable intermediate.

Ticket #003: Chemical Stability (Protodeboronation)

User Observation: "I started with a boronic acid, but after workup, NMR shows only the de-boronated arene (Ar-H)."

Root Cause Analysis

Protodeboronation is the cleavage of the C-B bond, replaced by C-H.[2][3] This is accelerated by:

  • Metal Catalysis: Trace Pd/Cu from coupling reactions.

  • Base Catalysis: Formation of the boronate anion (

    
    ) which is kinetically unstable and prone to ipso-protonation.
    
  • High Temperature: Heating basic aqueous solutions.

Resolution Protocol: The "Slow-Release" Scavenger

Never expose the free boronic acid to strong base and heat simultaneously.

  • Metal Scavenging: Use thiourea-functionalized silica or specific metal scavengers (e.g., QuadraPure™) before any acidification steps. Metal residues catalyze deboronation even at neutral pH.

  • MIDA Protection: If the compound is unstable, convert it to a MIDA (N-methyliminodiacetic acid) boronate. The

    
     hybridized boron in MIDA esters is chemically inert to protodeboronation conditions.
    
    • Reaction: Reflux crude boronic acid with MIDA in Toluene/DMSO (Dean-Stark).

Ticket #004: Analysis & Storage (Boroxine Equilibrium)

User Observation: "My NMR spectrum is a mess. The peaks are broad, and the integration suggests I have 3x the expected molecular weight."

Root Cause Analysis

Boronic acids spontaneously dehydrate to form cyclic trimers called Boroxines . This is an equilibrium process driven by entropy (release of water) and is often mistaken for polymerization or decomposition.

Visualization: The Dehydration Cycle

BoroxineEquilibrium Monomer 3x Boronic Acid (R-B(OH)2) Transition - 3 H2O (Dehydration) Monomer->Transition Boroxine Boroxine Trimer (R3-B3O3) Transition->Boroxine Boroxine->Monomer + H2O

Caption: Reversible dehydration of boronic acids into boroxine trimers. This equilibrium complicates NMR interpretation.

Resolution Protocol: The "Wet NMR" Technique
  • NMR Solvent: Do not use anhydrous

    
    . The lack of water drives boroxine formation.
    
  • The Fix: Add 1-2 drops of

    
     or 
    
    
    
    to the NMR tube. This shifts the equilibrium back to the monomeric boronic acid species, sharpening the peaks.
  • Storage: Store zwitterionic boronic acids at 4°C. If precise stoichiometry is required for the next step, assume a mixture of monomer/trimer and calculate based on Boron content, or re-hydrate immediately before use.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The authoritative text on boronic acid physical properties and interactions).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link

  • Nozaki, K., et al. (2008). Thermodynamic Parameters for the Formation of Boroxines. Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Boronic Acid Handling &amp; Drying

A Senior Application Scientist's Guide to Minimizing Anhydride Formation Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Anhydride Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and drying of boronic acids, with a specific focus on preventing the formation of their cyclic anhydrides (boroxines). As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate this common challenge.

Understanding the Problem: The Boronic Acid-Anhydride Equilibrium

Before troubleshooting, it's crucial to understand the underlying chemistry. Boronic acids exist in a dynamic and reversible equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[1][2][3][4] This is not a degradation pathway but a fundamental chemical property.

Q1: What exactly is a boronic anhydride (boroxine) and how does it form?

A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the intermolecular dehydration of three boronic acid molecules.[1][5] The formation is a condensation reaction where three molecules of water are eliminated.[6]

This process is a reversible equilibrium, meaning the reaction can proceed in both directions: from the boronic acid to the boroxine (dehydration) and from the boroxine back to the boronic acid (hydrolysis).[1][2][7][8][9] The equilibrium's position is dictated by the reaction conditions, most notably the presence or absence of water.[1][10]

Boroxine_Formation cluster_reactants Boronic Acid Monomers cluster_products Products 3R-B(OH)2 3 R-B(OH)₂ boroxine Boroxine (Anhydride) 3R-B(OH)2->boroxine Dehydration (Drying, Heat) boroxine->3R-B(OH)2 Hydrolysis (Addition of Water) water +  3 H₂O Troubleshooting_Logic start Is my boronic acid pure monomer? check_anhydride How do I check for anhydride? start->check_anhydride anhydride_present Anhydride Detected check_anhydride->anhydride_present Yes no_anhydride Pure Boronic Acid check_anhydride->no_anhydride No what_to_do What is my goal? anhydride_present->what_to_do storage_protocol Follow Proper Storage Protocol (Slightly Moist, Inert Atm.) no_anhydride->storage_protocol use_as_is Proceed with Reaction what_to_do->use_as_is Use in coupling rxn revert Revert to Boronic Acid what_to_do->revert Need pure monomer use_as_is->storage_protocol After use revert_protocol Follow Reversion Protocol (Add H₂O/D₂O) revert->revert_protocol revert_protocol->storage_protocol After reversion

Caption: A decision tree for identifying and addressing boroxine formation.

Identification

Q4: How can I tell if my boronic acid sample contains the anhydride?

Directly analyzing the sample is key. While melting point can be unreliable for boronic acids due to their tendency to dehydrate upon heating, spectroscopic methods are definitive. [11]

  • NMR Spectroscopy: This is a highly effective method. In ¹H NMR, the signals for the boroxine will be shifted relative to the boronic acid. A common trick is to acquire a spectrum in an anhydrous solvent (like CDCl₃ or acetone-d₆), then add a drop of D₂O and re-acquire the spectrum. [12]The boroxine peaks should disappear or diminish as it hydrolyzes back to the boronic acid monomer.

  • FT-IR Spectroscopy: The conversion of a boronic acid to a boroxine results in characteristic changes in the infrared spectrum. While strong absorptions between 1300-1400 cm⁻¹ are common to both, the disappearance of certain boronic acid vibrations and the appearance of new diagnostic boroxine peaks can be used for characterization. [13][14][15]

Prevention & Minimization During Drying

Q5: I need to dry my boronic acid after synthesis/workup. What's the best method to avoid forming the anhydride?

The goal is to remove residual solvent and excess water without aggressively promoting the dehydration equilibrium.

  • High Vacuum at Room Temperature: For many boronic acids, drying under high vacuum without external heating is sufficient to remove volatile organic solvents. This minimizes the thermal energy that drives anhydride formation.

  • Azeotropic Drying (with care): Azeotropic distillation is a powerful technique for removing water. [16][17]By dissolving the boronic acid in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then removing the solvent under reduced pressure, water can be efficiently co-evaporated. [16]This is often gentler than prolonged heating. It is crucial to perform this at the lowest practical temperature.

  • Chemical Drying Agents: Using a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in a solution of your boronic acid can effectively remove water before solvent evaporation. [11][16]However, ensure the drying agent is neutral to avoid acid/base-catalyzed side reactions. Boron(III) oxide has also been noted as a highly effective desiccant. [18][19] Q6: Should I dry my boronic acid in a heated vacuum oven?

This should be done with extreme caution. As established, both heat and vacuum strongly favor boroxine formation. [6][20]This method is very likely to yield a sample with a significant, if not complete, conversion to the anhydride. If you must use this method, use the lowest possible temperature that will remove your solvent in a reasonable time.

Reversal and Storage

Q7: My sample is mostly boroxine. How can I convert it back to the pure boronic acid?

Reverting the boroxine is straightforward due to the reversibility of its formation. The addition of water will hydrolyze the boroxine back to the boronic acid. [1][2]For experimental purposes, dissolving the sample in a suitable solvent and adding a stoichiometric amount of water (3 equivalents per equivalent of boroxine) and stirring should facilitate the conversion. Gentle warming can accelerate the hydrolysis if necessary.

Q8: What are the best long-term storage practices for boronic acids?

To prevent slow dehydration over time, it is often recommended to store boronic acids in a slightly moist state rather than rigorously dried. [11]Commercial samples often contain a small amount of water to aid in their long-term stability. [11]Storage under an inert atmosphere (e.g., nitrogen or argon) is also advisable to prevent potential oxidative decomposition, for which boroxines have been proposed as initiators. [11]

Impact on Reactions

Q9: Does the presence of boroxine in my sample affect downstream reactions like Suzuki-Miyaura coupling?

For many common applications, particularly the Suzuki-Miyaura cross-coupling reaction, the presence of the boroxine is often inconsequential. [11][21]The reaction conditions, which are typically aqueous and basic, readily hydrolyze the boroxine in situ back to the active boronic acid species. However, for reactions that are highly sensitive to stoichiometry or are conducted under strictly anhydrous conditions, the presence of boroxine can complicate analysis and reactivity. [11][21]

Experimental Protocols
Protocol 1: Gentle Drying of a Boronic Acid via Azeotropic Removal of Water

This protocol is designed to remove residual water from an isolated boronic acid sample with minimal formation of the boroxine anhydride.

  • Dissolution: Dissolve the boronic acid sample in a minimal amount of a solvent that forms an azeotrope with water (e.g., toluene). A typical concentration is 50-100 mg/mL.

  • Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent at a moderate temperature (e.g., 30-40 °C) and appropriate vacuum. The toluene-water azeotrope will co-evaporate, effectively removing the water. [16][22]3. Repeat: Re-dissolve the resulting solid or oil in a fresh portion of the azeotroping solvent (toluene) and repeat the evaporation step. This is typically done a total of 2-3 times to ensure complete water removal. [16]4. Final Drying: After the final evaporation, place the flask on a high vacuum line for 1-2 hours at room temperature to remove any final traces of the azeotroping solvent.

Sources

Optimization

Removing boronic acid by-products from reaction mixtures

The following technical guide addresses the removal of boronic acid and organoboron by-products from reaction mixtures, specifically following Suzuki-Miyaura cross-couplings and related transformations. Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the removal of boronic acid and organoboron by-products from reaction mixtures, specifically following Suzuki-Miyaura cross-couplings and related transformations.

Introduction: The "Sticky" Boron Problem

In drug discovery and process chemistry, removing residual organoboron species (unreacted boronic acids, pinacol esters, and boroxines) is a notorious bottleneck. These compounds are amphiphilic, often co-elute with products on silica gel due to "streaking," and can inhibit downstream biological assays.

This guide moves beyond standard aqueous workups, which often fail due to the lipophilicity of many aryl boronic acids. We present three field-proven modules ranging from cost-effective extraction techniques to high-precision solid-phase scavenging.

Module 1: The Aqueous Phase Strategy (Sorbitol Complexation)

Best For: Large-scale reactions (>1g), cost-sensitive workflows, and stable substrates.

The Problem

Standard basic washes (NaOH/NaHCO₃) convert boronic acids to boronate salts, theoretically moving them to the aqueous phase. However, lipophilic boronic acids often partition back into the organic layer, leading to poor separation.

The Solution: Sorbitol-Assisted Extraction

Adding a polyol like D-sorbitol dramatically increases the hydrophilicity of the boron species by forming a tetrahedral boronate complex that is locked in the aqueous phase.

FAQ: Sorbitol Extraction

Q: How much sorbitol do I actually need? A: Use 5–10 equivalents of D-sorbitol relative to the residual boron species. A large excess is necessary to drive the equilibrium toward the water-soluble complex.

Q: Does this work for pinacol esters? A: Not directly. Pinacol esters are too stable. You must first hydrolyze the pinacol ester to the free boronic acid (using acid or oxidative cleavage) before the sorbitol wash will be effective.

Protocol 1: Sorbitol Wash Procedure
  • Dilute: Dilute the crude reaction mixture with a non-polar solvent (Et₂O, TBME, or Toluene). Avoid DCM if possible, as it can solubilize the complex.

  • Prepare Solution: Prepare a 1M aqueous solution of D-sorbitol containing 1M Na₂CO₃ or NaOH (pH must be >10).

  • Extract: Wash the organic layer with the Sorbitol/Base solution (3 x Vol). Shake vigorously for at least 2 minutes to allow complex formation.

  • Verify: The boronic acid partitions into the aqueous phase.[1][2] The organic phase retains the product.[3]

  • Dry: Dry organic layer over MgSO₄ and concentrate.

Module 2: Solid-Phase Scavenging (Resin Capture)

Best For: Late-stage functionalization, high-value APIs, parallel synthesis (library generation), and removal of trace metals simultaneously.

The Problem

Chromatography is time-consuming and uses vast amounts of solvent.[4] Recrystallization leads to yield loss.

The Solution: PS-DEAM and Diol Resins

Polymer-supported Diethanolamine (PS-DEAM) or methylglucamine resins act as "chemical sponges," covalently binding boronic acids to the solid support. Filtration removes the impurity.[5]

FAQ: Scavenger Resins

Q: Which resin should I choose? A:

  • PS-DEAM (Polystyrene-Diethanolamine): The gold standard. High affinity for boronic acids and also scavenges Lewis acids (Ti, Sn).

  • MP-Carbonate: Useful for scavenging acidic boronic acids via ionic interaction, but less specific than DEAM.

Q: What are the kinetics? How long does it take? A: Unlike acid/base scavenging (which is fast), boron complexation is slower. Allow 4–16 hours of agitation at room temperature.

Protocol 2: PS-DEAM Scavenging[6]
  • Calculate: Add 2–3 equivalents of PS-DEAM resin relative to the estimated residual boronic acid.

  • Solvent: Ensure the reaction solvent swells the resin (THF, DCM, DMF, and MeOH are compatible). Avoid water.

  • Agitate: Shake or stir (do not use a magnetic stir bar which grinds the beads) for 4 hours to overnight.

  • Filter: Filter through a fritted cartridge or funnel.

  • Wash: Wash the resin cake with THF/MeOH to recover any non-specifically bound product.

Module 3: Chromatographic & Chemical Modification

Best For: Difficult separations where the product and impurity have identical R_f values.

The Problem

Boronic acids interact with silanols on silica gel, causing peak tailing that contaminates the product fractions.

The Solution: Mobile Phase Modifiers & Derivatization

Q: My product co-elutes with the boronic acid on silica. What now? A: Add 1% Triethylamine to your mobile phase. This deprotonates the silanols and the boronic acid, often altering the retention profile. Alternatively, convert the boronic acid to a Trifluoroborate salt (using KHF₂) which is insoluble in organics and can be filtered off before the column.[1]

Data Summary: Comparison of Removal Methods
MethodTarget ImpurityEfficiencyThroughputCost
Sorbitol Wash Free Boronic AcidsHigh (>95%)High (Batch)Low
PS-DEAM Resin Boronic Acids & MetalsVery High (>99%)Medium (Parallel)High
Silica Chromatography General ImpuritiesLow to MediumLowMedium
Oxidative Workup Boron-Carbon bondsHigh (Destructive)HighLow

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the appropriate boron removal strategy based on reaction scale and substrate sensitivity.

BoronRemovalDecision Start START: Residual Boron Species CheckType Is it a Pinacol Ester? Start->CheckType Hydrolysis Step 1: Hydrolysis (Acidic or Oxidative cleavage) CheckType->Hydrolysis Yes CheckScale Reaction Scale? CheckType->CheckScale No (Free Acid) Hydrolysis->CheckScale LargeScale Large Scale (>1g) Cost Sensitive CheckScale->LargeScale SmallScale Small Scale / Library Time Sensitive CheckScale->SmallScale Sorbitol METHOD A: Sorbitol Extraction (Aqueous Phase Complexation) LargeScale->Sorbitol Preferred Resin METHOD B: PS-DEAM Resin (Solid Phase Scavenging) SmallScale->Resin Preferred Chromatography METHOD C: Chromatography (w/ Et3N modifier) Sorbitol->Chromatography If purity < 95% Resin->Chromatography If purity < 95%

Figure 1: Decision tree for selecting the optimal boron removal method. Note that Pinacol esters require hydrolysis before scavenging methods are effective.

Visualizing the Mechanism: Sorbitol Complexation

Understanding why sorbitol works ensures you apply the correct pH conditions.

SorbitolMechanism cluster_phase Phase Partitioning BoronicAcid Free Boronic Acid (Lipophilic / Organic Soluble) Complex Boronate-Sorbitol Complex (Tetrahedral Anion) Highly Water Soluble BoronicAcid->Complex + Sorbitol Sorbitol D-Sorbitol (Polyol) Sorbitol->Complex Base Base (OH-) pH > 10 Base->Complex Activates

Figure 2: Mechanistic pathway of Sorbitol complexation. The base is critical to form the anionic tetrahedral species that locks into the aqueous phase.

References

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev., 2014 , 43, 412-443. Link

  • Mothana, S.; Grassot, J.-M.; Hall, D. G. "Multistep Phase-Switch Synthesis of Aryl Boronic Acids using Sorbitol Complexation." Angew.[2] Chem. Int. Ed., 2010 , 49, 2883–2887. Link

  • Biotage Application Note. "Removal of Boronic Acids using PS-DEAM." Biotage Literature. Link

  • Hansen, E. C. et al. "Efficient Removal of Boronic Acid By-products." J. Org.[2] Chem., 2011 , 76, 3571.[2] Link

Sources

Troubleshooting

Troubleshooting cyclization equilibrium of hydroxymethyl phenylboronic acids

Welcome to the technical support center for researchers working with hydroxymethyl phenylboronic acids. This guide is designed to provide expert-level insights and practical troubleshooting for the common, yet often comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with hydroxymethyl phenylboronic acids. This guide is designed to provide expert-level insights and practical troubleshooting for the common, yet often complex, challenge of managing their cyclization equilibrium. As scientists and drug development professionals, understanding and controlling this equilibrium is paramount for achieving reproducible results, whether in synthesis, purification, or biological assays.

This resource moves beyond simple protocols to explain the underlying chemical principles governing the behavior of these versatile compounds.

Frequently Asked Questions (FAQs)
Q1: I've synthesized a 2-(hydroxymethyl)phenylboronic acid, but my analytical data (NMR, LC-MS) shows two distinct species. Is my sample impure?

Answer: Not necessarily. It is highly probable that you are observing the dynamic equilibrium between the open-chain boronic acid and its intramolecularly cyclized form, a benzoxaborole.[1] This is an inherent chemical property of this specific structural motif.

The equilibrium involves the nucleophilic attack of the hydroxymethyl group's oxygen onto the Lewis acidic boron center, releasing a molecule of water. This process is reversible, and the position of the equilibrium is highly sensitive to environmental conditions.[2]

Caption: Intramolecular cyclization equilibrium of 2-(hydroxymethyl)phenylboronic acid.

Q2: What are the key factors that control this equilibrium, and how can I manipulate them?

Answer: The balance between the open and closed forms is not static. You can strategically shift the equilibrium by modifying several experimental parameters. The primary factors are solvent, pH, and temperature.

FactorEffect on EquilibriumScientific Rationale
Solvent Aprotic/Anhydrous Solvents (e.g., Chloroform, THF, Acetonitrile): Shift equilibrium to the cyclic form .[3] Protic/Aqueous Solvents (e.g., Water, Methanol): Shift equilibrium to the open-chain form .[4]The reaction is a dehydration. By Le Châtelier's principle, removing water (using anhydrous solvents) drives the reaction toward the cyclic product. Conversely, the presence of excess water promotes hydrolysis back to the open-chain boronic acid.[2] The hydrogen-bond accepting properties of the solvent also play a crucial role in stabilizing the boronic acid form.[5]
pH Acidic to Neutral pH (~2-7.4): Generally favors the neutral boronic acid and its equilibrium with the cyclic form. Alkaline pH (>pKa, typically >8.5): Shifts equilibrium significantly to the open-chain anionic boronate form .[6]Boronic acids are Lewis acids that form a tetrahedral, anionic boronate species (B(OH)₃⁻) at pH values near and above their pKa.[7] This negatively charged species is resistant to intramolecular cyclization. Therefore, increasing the pH will "trap" the compound in its open-chain form.[8]
Temperature Increased Temperature: Generally favors the cyclic form .The cyclization process releases a molecule of water, leading to an increase in the overall entropy of the system.[9] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), this positive entropy change (ΔS) makes the reaction more spontaneous at higher temperatures.[9]
Concentration High Concentration: Can favor intermolecular dehydration to form boroxines (cyclic trimers).While the primary equilibrium for 2-(hydroxymethyl)phenylboronic acid is intramolecular, at high concentrations in non-aqueous conditions, the intermolecular dehydration to form a six-membered boroxine ring can become a competing side reaction, further complicating analysis.[5][10]
Q3: My ¹H NMR spectrum is very complex. How can I assign the peaks for each form?

Answer: A complex NMR is a classic sign of this equilibrium. You will see two distinct sets of signals corresponding to the open and closed forms.

  • Key Diagnostic Signals:

    • Benzylic Protons (-CH₂-): This is the most informative region.

      • Open-Chain Form: A singlet or AB quartet around ~4.5-4.8 ppm for the -CH₂OH group.

      • Cyclic (Benzoxaborole) Form: A sharp singlet further downfield, typically around ~5.0-5.2 ppm , for the -CH₂-O-B group.

    • Boronic Acid Protons (-B(OH)₂):

      • Open-Chain Form: A broad singlet that can exchange with water in the solvent. Its position is variable and it may not always be observed.

    • Aromatic Protons: You will observe two overlapping sets of aromatic signals. The chemical shifts will be slightly different due to the change in the electronic environment of the ring upon cyclization.

By integrating the characteristic benzylic proton signals, you can accurately determine the ratio of the two forms under your specific NMR conditions. See the protocol below for a detailed guide.

Q4: I am running HPLC analysis and see two peaks or a broad, distorted peak. How can I get a sharp, single peak for quantification?

Answer: This is a common artifact when analyzing equilibrating species. The mobile phase of your HPLC can shift the equilibrium during the separation, causing peak broadening or splitting.[11]

The Solution: You must force the equilibrium to a single state on the column.

  • Force to the Open-Chain Form: The most robust method is to use a mobile phase with a controlled pH. By buffering your mobile phase to a pH above the boronic acid's pKa (e.g., pH 10 using an ammonium buffer), you will convert all of the compound to the anionic boronate form, which elutes as a single, sharp peak.[11]

  • Utilize High Aqueous Content: Using a mobile phase with a very high percentage of water at the start of your gradient will also heavily favor the open-chain form, often leading to better peak shape.

Avoid using non-aqueous or aprotic sample diluents, as this will pre-form the cyclic ester, which will then begin to hydrolyze upon injection into a reversed-phase system.[11]

Q5: My compound appears to be degrading over time, especially in solution. Is this related to the equilibrium?

Answer: This may be a separate issue of chemical stability. Boronic acids are known to be susceptible to oxidation, particularly at or above physiological pH, where they can be attacked by reactive oxygen species.[12][13] This process is irreversible and leads to deboronation, yielding the corresponding alcohol (in this case, 2-hydroxymethylphenol).

  • Troubleshooting Steps:

    • Work under an inert atmosphere (Nitrogen or Argon) when handling solutions for extended periods.

    • Store solid compounds in a cool, dark, and dry place.

    • For biological assays, consider the oxidative stability. In some cases, derivatizing the boronic acid to a more stable form, like a boralactone, may be necessary for demanding biological contexts.[14]

Troubleshooting Workflows & Protocols
Diagram: Troubleshooting Analytical Inconsistencies

Caption: A logical workflow for diagnosing issues with hydroxymethyl phenylboronic acids.

Protocol 1: Monitoring the Equilibrium by ¹H NMR Spectroscopy

This protocol allows for the direct observation and quantification of the open-chain vs. cyclic form ratio.

Objective: To determine the equilibrium position as a function of solvent.

Materials:

  • Your hydroxymethyl phenylboronic acid sample.

  • Deuterated solvents: Deuterium oxide (D₂O) and Chloroform-d (CDCl₃).

  • NMR tubes and spectrometer.

Procedure:

  • Sample Preparation:

    • Tube A (Aqueous Conditions): Accurately weigh ~5 mg of your compound and dissolve it in 0.7 mL of D₂O.

    • Tube B (Anhydrous Conditions): Accurately weigh ~5 mg of your compound and dissolve it in 0.7 mL of CDCl₃. If solubility is poor, add a minimal amount of DMSO-d₆.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for both samples. Ensure the spectral window includes the range from 4.0 to 6.0 ppm.

    • Carefully phase and baseline the spectra.

  • Data Analysis:

    • Identify the singlet corresponding to the benzylic protons of the open form (-CH₂OH) (expect ~4.5-4.8 ppm). Integrate this peak and label it I_open.

    • Identify the singlet corresponding to the benzylic protons of the cyclic form (-CH₂-O-B) (expect ~5.0-5.2 ppm). Integrate this peak and label it I_cyclic.

    • Calculate the percentage of the cyclic form: % Cyclic Form = [I_cyclic / (I_open + I_cyclic)] * 100

  • Interpretation:

    • You should observe a significantly higher % Cyclic Form in CDCl₃ compared to D₂O, confirming the solvent-dependent nature of the equilibrium.

References
  • Li, C., Sotorrios, L., Boaler, P. J., et al. (2020). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Available at: [Link]

  • Yamamoto, Y., & Ishii, T. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. Available at: [Link]

  • Li, C., Sotorrios, L., Boaler, P. J., et al. (2020). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. Available at: [Link]

  • Tokunaga, Y., Ueno, H., Shimomura, Y. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES. Available at: [Link]

  • Iovine, P. M., & Kua, J. (2008). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. Available at: [Link]

  • Various Authors. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. MDPI. Available at: [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Available at: [Link]

  • Welch, C. J., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. PubMed. Available at: [Link]

  • Matteson, D. S. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. ResearchGate. Available at: [Link]

  • Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]

  • Soundararajan, S., et al. (1990). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. Available at: [Link]

  • Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • Antonio, J. P. M., et al. (2020). pH-Dependent formation equilibrium of a boronic ester in aqueous solution. ResearchGate. Available at: [Link]

  • Wan, H., et al. (2007). Impact of pH on plasma protein binding in equilibrium dialysis. PubMed. Available at: [Link]

  • Fota, P., & Luliński, S. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. Available at: [Link]

  • Castells, C. B., & Carr, P. W. (2003). Effect of temperature on pH measurements and acid-base equilibria in methanol-water mixtures. PubMed. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Amino-Boronic Acid Structures Using ¹¹B NMR Spectroscopy

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of amino-boronic acids is paramount. These compounds, integral to a new generation of therapeutics, including th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of amino-boronic acids is paramount. These compounds, integral to a new generation of therapeutics, including the proteasome inhibitor bortezomib, owe their activity to the unique chemistry of their boron center.[1][2] Validating the structure, particularly the coordination state of the boron atom, is a critical step in development and quality control. While a suite of analytical techniques can provide pieces of the puzzle, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful and direct method for this purpose.[3][4]

This guide provides an in-depth comparison of ¹¹B NMR with other analytical techniques, supported by experimental data and protocols, to demonstrate its superiority in validating the structure of amino-boronic acids. We will delve into the "why" behind experimental choices, offering insights honed from years of practical application in the field.

The Boron Conundrum: Why Standard Analytical Methods Fall Short

Traditional analytical techniques, while essential in their own right, often provide ambiguous or incomplete information about the boron center in amino-boronic acids.

  • ¹H and ¹³C NMR Spectroscopy: These invaluable techniques excel at defining the organic scaffold of the molecule. However, they offer only indirect evidence of the boron atom's coordination state through subtle changes in the chemical shifts of neighboring protons or carbons.

  • Mass Spectrometry (MS): MS is a powerhouse for determining molecular weight and fragmentation patterns, confirming the elemental composition and connectivity of the carbon framework. However, it is fundamentally a destructive technique that provides little to no information about the boron atom's hybridization state in the solution or solid phase.

  • X-ray Crystallography: While considered the "gold standard" for absolute structure determination, X-ray crystallography requires a suitable single crystal, which can be challenging and time-consuming to obtain. Furthermore, the solid-state structure may not accurately represent the behavior of the molecule in solution, where biological activity occurs. Solid-state NMR can be a powerful alternative when single crystals are unavailable.[5][6]

The primary challenge with amino-boronic acids lies in the dynamic equilibrium of the boron center. It can exist in a neutral, trigonal planar (sp²) state or, upon interaction with nucleophiles (like water, hydroxide ions, or diols), convert to an anionic, tetrahedral (sp³) state.[3][7] This equilibrium is often pH-dependent and crucial to the molecule's biological activity. It is this transformation that ¹¹B NMR spectroscopy can directly and quantitatively observe.

The Power of ¹¹B NMR: A Direct Window into Boron Chemistry

Boron has two NMR-active isotopes, ¹⁰B (19.9% natural abundance, spin I=3) and ¹¹B (80.1% natural abundance, spin I=3/2).[1] Due to its higher natural abundance, higher gyromagnetic ratio, and smaller quadrupole moment, ¹¹B is the nucleus of choice for NMR studies, offering greater sensitivity and sharper signals.[1][8]

The key strength of ¹¹B NMR lies in its remarkable sensitivity to the electronic environment and coordination number of the boron atom. The chemical shift (δ) of the ¹¹B nucleus provides a direct, unambiguous readout of its hybridization state.[3][4]

  • Trigonal (sp²) Boronic Acids: These species are characterized by a downfield chemical shift, typically in the range of δ 26 to 30 ppm.[3]

  • Tetrahedral (sp³) Boronates: The formation of a tetrahedral boronate, either by an increase in pH or complexation with a diol, results in a significant upfield shift to the range of δ 1 to 7 ppm.[3] This dramatic and predictable shift is the cornerstone of using ¹¹B NMR for structural validation.

G cluster_0 Low pH cluster_1 High pH or +Diol sp2 Trigonal Boronic Acid (sp²) δ ≈ 26-30 ppm sp3 Tetrahedral Boronate (sp³) δ ≈ 1-7 ppm sp2->sp3 + OH⁻ / Diol sp3->sp2 + H⁺

Comparative Data: ¹¹B NMR vs. Other Techniques

To illustrate the diagnostic power of ¹¹B NMR, let's consider a hypothetical amino-boronic acid, "AminoBor," at different pH values.

Analytical TechniquepH 4.0pH 10.0Interpretation
¹H NMR Minor shifts in protons alpha to boronMinor upfield shifts in protons alpha to boronIndirect evidence of a structural change near the boron center.
Mass Spectrometry m/z corresponding to [M+H]⁺m/z corresponding to [M+H]⁺No change observed; cannot distinguish between species in solution.
¹¹B NMR Single broad peak at δ ~28 ppmSingle sharp peak at δ ~5 ppmDirect and conclusive evidence of a shift from a predominantly trigonal sp² structure to a tetrahedral sp³ structure.[3]

This clear differentiation is what makes ¹¹B NMR an indispensable tool. The line width of the ¹¹B NMR signal also provides valuable information: the broader peaks of sp²-hybridized boronic acids contrast with the sharper peaks of the more symmetrical sp³-hybridized boronates.[3]

Experimental Protocol: A Self-Validating System

The following protocol for ¹¹B NMR analysis is designed to be a self-validating system, providing clear and interpretable results.

G cluster_workflow Experimental Workflow A Sample Preparation: Dissolve Amino-Boronic Acid in D₂O (or other suitable deuterated solvent) B pH Adjustment (if required): Prepare samples at varying pD values (e.g., pD 4, 7, 10) using NaOD or DCl C ¹¹B NMR Data Acquisition: Acquire 1D ¹¹B spectrum (with proton decoupling) D Data Analysis: Observe chemical shift (δ) and line width E Structural Conclusion: Assign sp² (trigonal) or sp³ (tetrahedral) structure based on δ

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: The choice of solvent is critical. Deuterated water (D₂O) is often preferred for its biological relevance. However, if solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that coordinating solvents like methanol can interact with the boron center.[9]

    • Protocol: Accurately weigh approximately 5-10 mg of the amino-boronic acid and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • pH-Dependent Analysis (Optional but Recommended):

    • Rationale: To fully characterize the system and confirm the pKa, acquiring spectra at different pH (or pD) values is highly informative.[8] This demonstrates the dynamic nature of the boron center, a key feature of its chemistry.

    • Protocol: Prepare a series of samples as described in Step 1. Adjust the pD of each sample using small aliquots of dilute DCl or NaOD in D₂O. A range of pD 4, 7.4, and 10 is typically sufficient to observe the transition.

  • ¹¹B NMR Data Acquisition (1D Spectrum):

    • Rationale: A standard one-dimensional ¹¹B NMR experiment with proton decoupling is usually sufficient for routine structural validation. Proton decoupling simplifies the spectrum by removing ¹H-¹¹B coupling, resulting in a single, sharper signal for each unique boron environment.

    • Instrument Parameters (Example on a 400 MHz Spectrometer):

      • Nucleus: ¹¹B

      • Frequency: ~128 MHz

      • Pulse Program: Standard 1D experiment with proton decoupling

      • Acquisition Time: 0.1 - 0.2 s

      • Relaxation Delay: 0.1 - 1 s

      • Number of Scans: 1024 - 4096 (¹¹B is a sensitive nucleus, but samples can be dilute)

      • Reference: BF₃•OEt₂ (δ 0.0 ppm) as an external standard.

  • Advanced NMR Techniques (for Complex Cases):

    • Rationale: For molecules with multiple boron sites or for assigning connectivity, two-dimensional (2D) NMR experiments are invaluable.[1] Solid-state ¹¹B NMR is particularly powerful for analyzing crystalline or amorphous powders, providing insights into polymorphism and intermolecular interactions.[5][6]

    • Techniques:

      • ²D ¹H-¹¹B HSQC/HMBC: These experiments correlate boron nuclei with neighboring protons, aiding in the assignment of complex structures.[1]

      • ²D ¹¹B-¹¹B Correlation Spectroscopy (COSY): Used in solid-state NMR to identify through-space or through-bond boron-boron connectivities, as seen in boroxine structures.[5][6]

Data Interpretation: From Spectrum to Structure

The interpretation of ¹¹B NMR spectra is generally straightforward due to the large chemical shift dispersion.

Boron SpeciesHybridizationTypical ¹¹B Chemical Shift (δ)Linewidth
Trigonal Boronic Acid (R-B(OH)₂)sp²26 - 33 ppm[3][9]Broad
Tetrahedral Boronate Anion (R-B(OH)₃⁻)sp³1 - 7 ppm[3]Sharp
Tetrahedral Boronate Ester (with diol)sp³7 - 13 ppm[3][7]Sharp
Boroxine (trigonal anhydride)sp²~33 ppm[9]Broad

A Note on Interpretation: The observed chemical shift is a weighted average of the species in equilibrium. If the exchange between the sp² and sp³ forms is fast on the NMR timescale, a single peak will be observed at a chemical shift value intermediate between the two states.

Case Study: The Power of ¹¹B NMR in Action with Bortezomib

Bortezomib is an FDA-approved dipeptide boronic acid used in cancer therapy.[2] Its structure and interaction with other molecules are well-studied and provide an excellent real-world example.

  • Structure Validation: A ¹¹B NMR spectrum of bortezomib in an acidic, non-coordinating solvent would show a signal around 28-30 ppm, confirming the presence of the trigonal boronic acid moiety.

  • Interaction with Buffers: As the pH of the solution is raised to physiological pH (~7.4), a significant upfield shift to ~5-7 ppm would be observed, indicating the formation of the biologically active tetrahedral boronate anion.[7]

  • Formulation Analysis: Bortezomib is often formulated as a lyophilized powder with mannitol, a diol. A solid-state ¹¹B NMR spectrum can confirm the formation of a tetrahedral boronate ester between bortezomib and mannitol, which acts to stabilize the drug.[2] A solution ¹¹B NMR would also show a characteristic tetrahedral signal for this ester.

Conclusion: An Indispensable Tool for Drug Development

For the structural validation of amino-boronic acids, ¹¹B NMR spectroscopy is not just another analytical technique; it is an essential, front-line tool. Its ability to directly probe the boron center, distinguish between the critical sp² and sp³ hybridization states, and monitor the effects of the local environment (like pH and ligand binding) provides unambiguous, actionable data.[4][8]

By integrating ¹¹B NMR early and often in the development pipeline—from initial synthesis to formulation and quality control—researchers can accelerate their programs, ensure the structural integrity of their compounds, and gain a deeper understanding of the structure-activity relationships that govern this important class of molecules. It is this level of detailed, direct insight that solidifies ¹¹B NMR's position as the authoritative method for validating the structure of amino-boronic acids.

References

  • Brus, J., Czernek, J., Urbanova, M., Kobera, L., & Jegorov, A. (2016). An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state. Chemical Science, 7(5), 3307-3317. [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2022). Analytical Chemistry, 94(47), 16447–16455. [Link]

  • Brus, J., Czernek, J., Urbanova, M., Kobera, L., & Jegorov, A. (2016). Efficient Strategy of 2D 11B-11B Solid-State NMR Spectroscopy for Monitoring Covalent Self-Assembly of Boronic Acid-Derived Compounds: Transformation and Unique Architecture of Bortezomib Molecules in Solid State. Request PDF. [Link]

  • 11B Benchtop NMR Spectroscopy No Longer BORing. (2023). Magritek. [Link]

  • 11B NMR Chemical Shifts. SDSU Chemistry. [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Request PDF. [Link]

  • B and H-NMR Evaluation of Chemical Interactions Between Two Polyphenols; Epigallocatechingallate and Quercetin with Bortezomib. (2015). ResearchGate. [Link]

  • An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. (2015). PMC. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 14894–14901. [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for (5-Amino-2-(hydroxymethyl)phenyl)boronic acid

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of (5-Amino-2-(hydroxymethyl)phenyl)boronic acid (CAS No. 9143...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of (5-Amino-2-(hydroxymethyl)phenyl)boronic acid (CAS No. 914397-76-5). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.

Hazard Identification and Risk Assessment

(5-Amino-2-(hydroxymethyl)phenyl)boronic acid is a compound that requires careful handling due to its potential health hazards. A thorough risk assessment is the foundational step before any laboratory work commences.

Primary Hazards:

  • Harmful if Swallowed (H302): This is a key toxicological concern.[1][2]

  • Causes Skin Irritation (H315): Direct contact with the skin can lead to irritation.[2]

  • Causes Serious Eye Irritation (H319): The compound poses a significant risk to the eyes, potentially causing serious damage.[2][3]

  • May Cause Respiratory Irritation (H335): As a solid, the compound can form dust, which, if inhaled, may irritate the respiratory system.[4][5][6]

The GHS07 pictogram, indicating "Harmful/Irritant," is associated with this chemical.[1] Therefore, all handling procedures must be designed to minimize direct contact, ingestion, and inhalation.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling (5-Amino-2-(hydroxymethyl)phenyl)boronic acid. The following table outlines the minimum required PPE.

Protection Type Specification Standard (Example) Rationale
Eye/Face Protection Tightly fitting chemical safety goggles. A face shield should be worn over goggles for splash-prone procedures.EN 166 (EU) or ANSI Z87.1 (US)Protects against dust particles and splashes that can cause serious eye irritation.[4][7] Standard eyeglasses are insufficient.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A clean, buttoned lab coat.EN 374 (EU) or ASTM F739 (US)Prevents skin irritation from direct contact. Always inspect gloves for tears or punctures before use.
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood. If a fume hood is unavailable or dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is mandatory.NIOSH (US) or EN 149 (EU)Prevents the inhalation of dust, which can cause respiratory tract irritation.[4][8]

Important Considerations:

  • Glove Selection: While nitrile gloves are generally suitable for handling solids, the choice of glove material should always be cross-referenced with the solvents being used in the procedure.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

G Workflow for Handling (5-Amino-2-(hydroxymethyl)phenyl)boronic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A 1. Conduct Risk Assessment Identify Hazards (H302, H315, H319, H335) B 2. Designate Handling Area (Certified Fume Hood Preferred) A->B C 3. Assemble & Inspect PPE (Goggles, Gloves, Lab Coat) B->C D 4. Weigh & Transfer Solid (Minimize Dust Generation) C->D E 5. Perform Experiment (Maintain Containment) D->E F 6. Decontaminate Surfaces & Glassware E->F G 7. Segregate Waste (Label as Hazardous) F->G H 8. Remove PPE Correctly F->H J 10. Transfer to Central Hazardous Waste Facility G->J Follow Institutional Protocol I 9. Wash Hands Thoroughly H->I

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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